1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263622. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXUJPJVNKCDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CCl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481848 | |
| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41052-94-2 | |
| Record name | 41052-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Adrenergic Modulation: A Technical Guide to its Synthetic Applications and the Core Mechanism of Action of its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, a key chemical intermediate in the synthesis of a class of drugs with profound impact on cardiovascular medicine: the beta-adrenergic receptor antagonists, commonly known as beta-blockers. While this compound itself does not exhibit a direct pharmacological mechanism of action, its structural components are fundamental to the therapeutic activity of the resulting pharmaceutical agents. This document will elucidate the synthetic pathway from this intermediate to a representative beta-blocker, bupranolol, and provide a comprehensive overview of the core mechanism of action of beta-blockers, including their interaction with adrenergic receptors and the subsequent signaling cascades. Detailed experimental protocols for key assays used in the characterization of these compounds are also provided, along with a compilation of relevant quantitative data.
Introduction: A Building Block for Cardiovascular Therapeutics
This compound is a versatile chemical compound primarily utilized as a precursor in the synthesis of various pharmaceuticals. Its molecular structure contains the essential pharmacophoric elements—a secondary amine with a bulky tert-butyl group and a propan-2-ol backbone—that are characteristic of many beta-blockers. This guide will focus on its role in the synthesis of bupranolol, a non-selective beta-blocker, to illustrate the transition from a chemically important intermediate to a pharmacologically active agent.
Synthetic Pathway from Intermediate to Active Pharmaceutical Ingredient (API)
The synthesis of beta-blockers such as bupranolol from this compound is a well-established process in medicinal chemistry. The following diagram illustrates a representative synthetic route.
Caption: Synthetic route to Bupranolol.
A common synthetic strategy involves the reaction of a substituted phenol with epichlorohydrin to form a glycidyl ether, which is then opened by an amine. Alternatively, a pre-formed aminopropanol derivative can be utilized. For the purpose of this guide, we will focus on the conceptual transformation where the core structure of 1-(tert-Butylamino)-3-chloropropan-2-ol is coupled with the appropriate aromatic moiety to yield the final beta-blocker.
Core Mechanism of Action: Beta-Adrenergic Blockade
Bupranolol, synthesized from the aforementioned intermediate, is a non-selective beta-adrenergic antagonist.[1][2] Its mechanism of action lies in its ability to competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors (β-ARs).[1][3]
The Beta-Adrenergic Signaling Cascade
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's regulation of physiological processes.[4] There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly found in the heart, while β2-receptors are located in the smooth muscles of the airways and blood vessels, and β3-receptors are primarily in adipose tissue.[5]
Upon stimulation by an agonist (e.g., epinephrine), the β-AR undergoes a conformational change, activating a stimulatory G-protein (Gs). This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4][6] cAMP then acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.[4] In the heart, this cascade results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[4][7]
The following diagram illustrates the beta-adrenergic signaling pathway and the point of intervention for beta-blockers.
Caption: Beta-Adrenergic signaling pathway and beta-blocker action.
By competitively binding to the beta-adrenergic receptor, beta-blockers like bupranolol prevent the initiation of this signaling cascade, thereby reducing the sympathetic tone on the target organs.[1][3] This leads to a decrease in heart rate, myocardial contractility, and blood pressure.[7][8]
Quantitative Data on Beta-Blocker Activity
The efficacy of a beta-blocker is determined by its affinity for the beta-adrenergic receptors. This is often quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nmol/L) | Reference |
| Bupranolol | β1 (rat salivary gland) | 6-15 | [9] |
| Bupranolol | β2 (rat reticulocytes) | 6-15 | [9] |
Experimental Protocols
The characterization of beta-blockers involves various in vitro assays to determine their binding affinity and functional antagonism. Below are detailed protocols for two key experiments.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay measures the ability of an unlabeled compound (the beta-blocker) to compete with a radiolabeled ligand for binding to the beta-adrenergic receptor.[10][11][12]
Objective: To determine the inhibition constant (Ki) of a beta-blocker.
Materials:
-
Membrane preparation from cells or tissues expressing beta-adrenergic receptors.
-
Radiolabeled antagonist (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).
-
Unlabeled beta-blocker (test compound).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled beta-blocker. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a potent unlabeled antagonist like propranolol).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Measurement
This assay measures the ability of a beta-blocker to inhibit the agonist-induced production of cyclic AMP (cAMP) in whole cells.[13][14]
Objective: To determine the functional antagonist potency of a beta-blocker.
Materials:
-
Cell line expressing the beta-adrenergic receptor of interest.
-
Beta-adrenergic agonist (e.g., isoproterenol).
-
Beta-blocker (test compound).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the beta-blocker for a specified time.
-
Stimulation: Add a fixed concentration of the beta-adrenergic agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a time sufficient to induce cAMP production (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the beta-blocker concentration to generate a dose-response curve. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from this curve.
Conclusion
This compound, while not pharmacologically active itself, is a cornerstone intermediate in the synthesis of a multitude of beta-adrenergic antagonists. Its chemical structure provides the essential framework for the development of drugs that modulate the sympathetic nervous system. The resulting beta-blockers, such as bupranolol, exert their therapeutic effects by competitively antagonizing beta-adrenergic receptors, thereby inhibiting the downstream cAMP signaling pathway. This leads to crucial cardiovascular effects, including reduced heart rate and blood pressure. The quantitative characterization of these drugs through assays like radioligand binding and cAMP measurement is fundamental to understanding their potency and selectivity, guiding the development of new and improved cardiovascular therapies.
References
- 1. Bupranolol | C14H22ClNO2 | CID 2475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bupranolol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bupranolol Hydrochloride? [synapse.patsnap.com]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is Bupranolol Hydrochloride used for? [synapse.patsnap.com]
- 9. Transdermal delivery of bupranolol: pharmacodynamics and beta-adrenoceptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably beta-blockers such as bupranolol. A thorough understanding of its properties is crucial for its effective handling, application in synthesis, and for ensuring the quality and purity of final active pharmaceutical ingredients (APIs).
Chemical Identity and Structure
This compound is a secondary amine and a chlorinated propanol derivative. The presence of a chiral center at the second carbon atom means that it can exist as different stereoisomers.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 41052-94-2 | [1] |
| Molecular Formula | C₇H₁₇Cl₂NO | [1] |
| Molecular Weight | 202.12 g/mol | [1] |
| Canonical SMILES | CC(C)(C)NCC(CCl)O.Cl | [2] |
| InChI Key | QWXUJPJVNKCDKJ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to yellow solid/powder. | [1] |
| Melting Point | Data not available. For the analogous compound (R)-1-Amino-3-chloro-2-propanol hydrochloride, the melting point is reported as >131°C with decomposition. This suggests that the target compound may also decompose upon heating. | [3] |
| Boiling Point | Data not available. The compound is expected to decompose at higher temperatures. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[4] Solubility in water and other common organic solvents like ethanol has not been quantitatively determined in available literature. As a hydrochloride salt, it is expected to have some degree of aqueous solubility. | [3] |
| Storage Conditions | Store in an inert atmosphere at room temperature. | [1] |
Role in Pharmaceutical Synthesis
This compound is a crucial building block in the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers.[5] These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.[6] The synthesis of a beta-blocker like bupranolol typically involves the reaction of a substituted phenol with epichlorohydrin to form an epoxide intermediate. This epoxide is then opened by an amine, in this case, a precursor that can be synthesized from this compound, to yield the final beta-blocker.[5][7]
Logical Synthesis Workflow
The following diagram illustrates the logical position of 1-(tert-Butylamino)-3-chloropropan-2-ol as a precursor in the general synthesis of a beta-blocker.
Caption: Synthesis workflow for a beta-blocker.
Experimental Protocols
While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the available literature, standard laboratory methods would be employed.
Melting Point Determination (General Protocol)
The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. The packed sample height should be approximately 2-3 mm.
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).
Solubility Determination (General Protocol)
Solubility is a critical parameter, especially in drug development, as it influences bioavailability.
Apparatus:
-
Test tubes or small vials
-
Vortex mixer or shaker
-
Analytical balance
-
Pipettes
Procedure:
-
Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, DMSO).
-
Sample Preparation: Weigh a precise amount of the solid sample (e.g., 1-10 mg) and place it into a test tube or vial.
-
Solvent Addition: Add a measured volume of the chosen solvent to the test tube.
-
Equilibration: Agitate the mixture vigorously using a vortex mixer or shaker at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
Quantitative Analysis (Optional): For a more precise determination, the saturated solution can be filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant can then be determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Safety Information
This compound is associated with several hazard statements. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable intermediate in the pharmaceutical industry, particularly for the synthesis of beta-blockers. This guide has summarized its key physicochemical properties based on available data. While some specific experimental values like a definitive melting point and detailed solubility profile are not widely published, the provided information on its chemical identity, role in synthesis, and general experimental protocols offers a solid foundation for researchers and drug development professionals working with this compound. Further characterization of this molecule would be beneficial to the scientific community.
References
- 1. This compound | 41052-94-2 [sigmaaldrich.com]
- 2. 1-(Tert-butylamino)-3-chloropropan-2-ol | C7H16ClNO | CID 429714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Solubility of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility principles, general experimental protocols for solubility determination, and a logical workflow for these procedures. This information is crucial for professionals in drug development and chemical research who handle this compound for synthesis, formulation, and analytical purposes.
Core Concepts: Understanding the Solubility of Amine Hydrochlorides
This compound is an amine salt. The solubility of such compounds is governed by the interplay between the ionic nature of the hydrochloride salt and the organic character of the parent molecule. Generally, the hydrochloride salt form enhances aqueous solubility compared to the free base. Conversely, its solubility in organic solvents is often reduced due to the high lattice energy of the salt and its poor interaction with non-polar or weakly polar solvent molecules.
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. As an amine hydrochloride, this compound is a polar, ionic compound.
Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | Generally Soluble to Moderately Soluble | The hydroxyl group of the alcohols can hydrogen bond with the amine and hydroxyl groups of the solute, and the polar nature of the solvent can solvate the ions. Solubility is expected to decrease as the alkyl chain of the alcohol increases, reducing the solvent's polarity. |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Generally Soluble | These solvents have high dielectric constants and are excellent at solvating cations, which can help to overcome the lattice energy of the salt. A related compound, (R)-1-Amino-3-chloro-2-propanol hydrochloride, is reported to be slightly soluble in DMSO.[1] |
| Ketones | Acetone | Sparingly Soluble to Insoluble | Acetone is less polar than alcohols and lacks the ability to donate hydrogen bonds, making it a less effective solvent for ionic compounds. |
| Esters | Ethyl Acetate | Generally Insoluble | Ethyl acetate has low polarity and is a poor solvent for salts. |
| Ethers | Diethyl Ether | Generally Insoluble | Diethyl ether is a non-polar solvent and is not capable of solvating the ions of the hydrochloride salt. |
| Hydrocarbons | Hexane, Toluene | Generally Insoluble | These are non-polar solvents and are unsuitable for dissolving ionic compounds. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a general method for determining the solubility of a compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100mL.
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: A workflow diagram for the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For precise quantitative data, experimental determination following a robust protocol is essential. The information presented here will aid researchers and drug development professionals in making informed decisions regarding solvent selection for various applications.
References
Technical Guide: Spectral and Synthetic Profile of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and a representative synthetic protocol for 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (CAS Number: 41052-94-2). This compound is a key intermediate in the synthesis of various pharmaceutical agents. The information presented herein is intended to support research and development activities.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₇Cl₂NO
-
Molecular Weight: 202.12 g/mol
-
Appearance: White to yellow solid
Spectral Data
The following tables summarize the expected spectral data for this compound. This data is compiled based on typical values for similar chemical structures and is intended to be representative.
¹H NMR Spectroscopy
Table 1: ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.30 | m | 1H | CH-OH |
| ~3.80 | dd | 1H | CH₂-Cl (one H) |
| ~3.70 | dd | 1H | CH₂-Cl (one H) |
| ~3.25 | dd | 1H | CH₂-N (one H) |
| ~3.15 | dd | 1H | CH₂-N (one H) |
| 1.35 | s | 9H | C(CH₃)₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons of the -OH and -NH₂⁺ groups are often exchanged with D₂O and may not be observed or may appear as a broad singlet.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectral Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~68.5 | CH-OH |
| ~58.0 | C (CH₃)₃ |
| ~48.0 | C H₂-N |
| ~45.5 | C H₂-Cl |
| ~26.0 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch |
| 2970 - 2850 | Strong | C-H stretch (alkyl) |
| ~2700 - 2400 | Broad, Medium | N-H stretch (ammonium salt) |
| 1600 - 1500 | Medium | N-H bend |
| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |
| 750 - 650 | Strong | C-Cl stretch |
Mass Spectrometry
Table 4: Mass Spectrometry Data (ESI+)
| m/z (amu) | Relative Intensity (%) | Assignment |
| 166.1 | 100 | [M+H]⁺ (free base) |
| 150.1 | 40 | [M+H - CH₄]⁺ |
| 132.1 | 30 | [M+H - H₂O - CH₄]⁺ |
| 57.1 | 80 | [C(CH₃)₃]⁺ |
Note: The observed mass spectrum corresponds to the free base of the compound after ionization.
Experimental Protocols
The following is a representative protocol for the synthesis and characterization of this compound.
Synthesis of this compound
This synthesis involves the ring-opening of epichlorohydrin with tert-butylamine.
Materials:
-
Epichlorohydrin
-
tert-Butylamine
-
Methanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.2 equivalents) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting oil in diethyl ether and cool to 0 °C.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the precipitation of the hydrochloride salt is complete.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Characterization
The synthesized compound should be characterized by the following methods to confirm its identity and purity:
-
Melting Point: Determine the melting point of the crystalline solid.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
IR Spectroscopy: Obtain an IR spectrum to identify the functional groups present.
-
Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight.
-
Elemental Analysis: Determine the elemental composition (C, H, N, Cl) to confirm the empirical formula.
Visualizations
Synthetic and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.
Caption: Workflow for Synthesis and Characterization.
Structural Analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a chemical compound with applications in pharmaceutical synthesis. A thorough understanding of its structural characteristics is paramount for its effective use and for ensuring the purity and quality of resulting products. This technical guide provides a comprehensive overview of the structural analysis of this compound, compiling available physicochemical data and outlining standard experimental protocols for its characterization. While a complete dataset from a single source is not publicly available, this document synthesizes information from various databases and provides a framework for its analytical workflow.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This information is critical for handling, storage, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇Cl₂NO | SpectraBase[1] |
| Molecular Weight | 202.12 g/mol | SpectraBase[1] |
| CAS Number | 41052-94-2 | SpectraBase[1] |
| Appearance | White to Yellow Solid | Sigma-Aldrich |
| Melting Point | 165 °C | SpectraBase[1] |
| InChI Key | QWXUJPJVNKCDKJ-UHFFFAOYSA-N | SpectraBase[1] |
| Purity | 97% | Sigma-Aldrich |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich |
Synthesis and Purification Workflow
A plausible synthetic route to this compound involves the nucleophilic attack of tert-butylamine on epichlorohydrin, followed by hydrochloride salt formation. The general workflow for its synthesis and subsequent purification is outlined below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Structural Characterization Workflow
The structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques. The logical flow of these experiments is depicted in the following diagram.
Caption: A logical workflow for the comprehensive structural analysis of the target compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1]
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would correspond to the tert-butyl protons, the methylene and methine protons of the propanol backbone, and the amine and hydroxyl protons.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. This will provide information on the number of unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). Coupling constants (J) are measured in Hertz (Hz) to deduce connectivity.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Absorptions:
-
O-H stretch (broad): ~3400 cm⁻¹
-
N-H stretch: ~3300-3000 cm⁻¹
-
C-H stretch (aliphatic): ~3000-2850 cm⁻¹
-
C-O stretch: ~1260-1000 cm⁻¹
-
C-N stretch: ~1250-1020 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.
-
Expected Results:
-
The molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the free base.
-
Fragmentation patterns can provide further structural information. Common fragmentation pathways for amino alcohols include cleavage alpha to the nitrogen and oxygen atoms.
-
X-ray Crystallography
-
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
-
Methodology: This technique requires the growth of a suitable single crystal of the compound. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
-
Current Status: As of the date of this publication, no public crystal structure data for this compound has been identified.
Summary of Spectroscopic Data (Hypothetical)
While specific, verified spectral data is not available, the following table presents a hypothetical summary based on the known structure and general principles of spectroscopy. This is intended for illustrative purposes only.
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | tert-Butyl (singlet), CH₂-N (multiplet), CH-OH (multiplet), CH₂-Cl (multiplet), NH (broad), OH (broad) |
| ¹³C NMR | Chemical Shift (δ) | Quaternary C (tert-butyl), CH₃ (tert-butyl), CH₂-N, CH-OH, CH₂-Cl |
| IR | Wavenumber (cm⁻¹) | ~3400 (O-H), ~3100 (N-H), ~2970 (C-H), ~1100 (C-O), ~750 (C-Cl) |
| MS | m/z | [M+H]⁺ for the free base (C₇H₁₆ClNO) at approximately 166.09 |
Conclusion
The structural analysis of this compound is a multi-faceted process requiring a combination of analytical techniques. While basic physicochemical properties are known, a complete, publicly available dataset including detailed spectroscopic and crystallographic information is currently lacking. The workflows and generalized protocols provided in this guide offer a robust framework for researchers and professionals in drug development to approach the comprehensive characterization of this and similar compounds. Further investigation to obtain and publish detailed spectral and crystallographic data would be of significant value to the scientific community.
References
Technical Guide: 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride (CAS 41052-94-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (CAS Number: 41052-94-2) is a critical chiral building block in synthetic organic chemistry, primarily recognized for its role as a key intermediate in the production of a class of pharmaceuticals known as beta-blockers. Its structural features, including a secondary alcohol, a secondary amine with a bulky tert-butyl group, and a primary alkyl chloride, make it a versatile synthon for the construction of various aryloxypropanolamine-based active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and significant applications in drug development, with a focus on experimental details and logical workflows.
Chemical and Physical Properties
This compound is a white to yellow crystalline solid at room temperature. The hydrochloride salt form enhances its stability and handling properties.
| Property | Value | Source(s) |
| CAS Number | 41052-94-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(tert-butylamino)-3-chloro-2-propanol HCl | [2] |
| Molecular Formula | C₇H₁₇Cl₂NO | [1] |
| Molecular Weight | 202.12 g/mol | [1] |
| Melting Point | >131°C (decomposes) | [3][4] |
| Boiling Point | 240.2°C at 760 mmHg (estimated for free base) | [3] |
| Appearance | White to yellow solid/powder | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Synthetic Pathway
A common synthetic route involves the reaction of epichlorohydrin with tert-butylamine. The nucleophilic tert-butylamine opens the epoxide ring of epichlorohydrin, followed by acidification to form the hydrochloride salt.
References
An In-depth Technical Guide to 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly beta-blockers.
Chemical Properties and Identification
This compound is a white to yellow solid under standard conditions. Below is a summary of its key chemical data.
| Property | Value |
| Molecular Formula | C₇H₁₇Cl₂NO |
| Molecular Weight | 202.12 g/mol |
| CAS Number | 41052-94-2 |
| IUPAC Name | 1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride |
| Physical Form | Solid |
The free base of this compound, 1-(tert-Butylamino)-3-chloropropan-2-ol, has a molecular formula of C₇H₁₆ClNO and a molecular weight of 165.66 g/mol .
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of epichlorohydrin with tert-butylamine. This reaction is a common strategy for the synthesis of beta-blocker precursors.[1]
Reaction:
Epichlorohydrin + tert-Butylamine → 1-(tert-Butylamino)-3-chloropropan-2-ol
The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Experimental Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve tert-butylamine in a suitable solvent such as isopropanol.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin to the solution of tert-butylamine. The reaction is exothermic, and the temperature should be controlled, initially maintaining it at a low temperature (e.g., 0-5 °C) before gradually raising it.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent and excess tert-butylamine are removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water.
-
Salt Formation: The organic layer containing the free base is then treated with a solution of hydrochloric acid (e.g., 1N HCl) to precipitate the hydrochloride salt.
-
Isolation: The precipitated this compound is collected by filtration.
Purification Protocol: Recrystallization
The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity.
Experimental Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. The process can be aided by cooling in an ice bath.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for determining the purity of the compound and for quantifying any impurities.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Application in Beta-Blocker Synthesis
1-(tert-Butylamino)-3-chloropropan-2-ol is a common structural motif in a class of drugs known as beta-blockers (β-adrenergic blocking agents).[2][3] These drugs are widely used in the treatment of cardiovascular conditions such as hypertension and angina pectoris by blocking the action of catecholamines on β-adrenergic receptors.[2] The synthesis of many beta-blockers involves the reaction of an aryloxy species with an epoxide like the one formed from 1-(tert-Butylamino)-3-chloropropan-2-ol.[1]
Visualized Workflow
The following diagram illustrates the general experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Experimental workflow for the synthesis and characterization of the target compound.
References
The Synthetic Keystone: A Technical Guide to the Role of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Cardiovascular Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a pivotal chemical intermediate, primarily recognized for its integral role as a building block in the synthesis of a class of pharmaceuticals known as beta-adrenergic receptor antagonists, or beta-blockers. While the compound itself is not marketed for direct biological activity, its molecular framework is fundamental to the creation of widely used drugs for treating cardiovascular diseases such as hypertension, angina pectoris, and glaucoma. This technical guide elucidates the significance of this compound in the synthesis of prominent beta-blockers, details the underlying mechanism of action of these drugs, and provides insights into the relevant experimental and synthetic methodologies.
Introduction: A Precursor to Potent Pharmacophores
This compound serves as a key precursor in the production of several aryloxypropanolamine beta-blockers.[1] Its structure contains the essential pharmacophore—a secondary amine with a bulky tert-butyl group and a propan-2-ol backbone—that is critical for competitive antagonism at beta-adrenergic receptors. The chloro-substituent provides a reactive site for nucleophilic substitution, enabling the attachment of various aromatic moieties that define the specific pharmacological properties of the resulting drug, such as selectivity for β1 or β2 receptors and intrinsic sympathomimetic activity.
Role in the Synthesis of Beta-Blockers
The primary utility of this compound and its derivatives lies in its application in the synthesis of beta-blockers. The general synthetic strategy involves the reaction of the chloropropanol moiety with a substituted phenol to form an ether linkage.
Synthesis of Timolol
Timolol, a non-selective beta-blocker used in the treatment of glaucoma, can be synthesized using a derivative of the title compound.[2] A common synthetic route involves the condensation of 3-chloro-1,2-propanediol with tert-butylamine to yield dl-3-t-butylamino-1,2-propanediol.[3] This intermediate is then reacted with 3-chloro-4-morpholino-1,2,5-thiadiazole to produce racemic timolol, which is subsequently resolved to obtain the active (S)-enantiomer.[3][4]
Experimental Protocol: Synthesis of Racemic Timolol
A reported synthesis of racemic timolol involves the following key steps:[3]
-
Formation of dl-3-t-butylamino-1,2-propanediol: Glycerol is treated with HCl to produce 3-chloro-1,2-propanediol. This is followed by condensation with tertiary butylamine, resulting in dl-3-t-butylamino-1,2-propanediol.
-
Protection of the Diol: The resulting diol is reacted with benzaldehyde to form an oxazolidine derivative, protecting the hydroxyl groups.
-
Condensation: The oxazolidine derivative is then treated with 3-chloro-4-morpholino-1,2,5-thiadiazole and potassium tert-butoxide in tert-butanol.
-
Hydrolysis and Resolution: The resulting product is hydrolyzed to yield racemic timolol. The racemate is then resolved using d-tartaric acid to separate the S- and R-enantiomers.
| Intermediate/Product | Reagents/Conditions | Yield | Reference |
| dl-3-t-butylamino-1,2-propanediol | Glycerol, HCl, tert-butylamine | 70.9% | [3] |
| Oxazolidine derivative | dl-3-t-butylamino-1,2-propanediol, Benzaldehyde | 79% | [3] |
| Racemic Timolol | Oxazolidine derivative, 3-chloro-4-morpholino-1,2,5-thiadiazole, t-BuOK/t-BuOH, Hydrolysis | 53% | [3] |
Synthetic Pathway for Timolol
Caption: Synthesis of (S)-Timolol from Glycerol.
Synthesis of Carteolol
Carteolol is another non-selective beta-blocker with intrinsic sympathomimetic activity. Its synthesis involves the reaction of 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one with an amine. While the direct use of 1-(tert-Butylamino)-3-chloropropan-2-ol is not explicitly detailed in the provided results, the synthesis of a carteolol derivative utilizes a similar chlorohydrin building block.[5]
Synthesis of Betaxolol
Betaxolol is a selective β1 receptor antagonist. Its synthesis can be achieved through the O-alkylation of 4-(2-cyclopropylmethoxyethyl)-phenol with (R)-(-)-epichlorohydrin, followed by reaction with isopropylamine.[6] This highlights a common alternative synthetic strategy using epichlorohydrin, which can be seen as a precursor to the 1-amino-3-chloropropan-2-ol scaffold.
Mechanism of Action of Beta-Blockers
Beta-blockers competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors.[7] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's "fight-or-flight" response.[8][9]
There are three main types of beta-receptors:
-
β1 receptors: Predominantly located in the heart and kidneys.[10]
-
β2 receptors: Found in the lungs, blood vessels, and other smooth muscles.
-
β3 receptors: Located in adipose tissue.
By blocking these receptors, beta-blockers reduce heart rate, blood pressure, and myocardial contractility, thereby decreasing the heart's oxygen demand.[11]
The Beta-Adrenergic Signaling Pathway
The binding of catecholamines to beta-adrenergic receptors initiates a signaling cascade.[12]
-
Receptor Activation: Catecholamine binding activates the Gs alpha subunit of the associated G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[10]
Beta-blockers interrupt this pathway at the initial receptor binding step.
Beta-Adrenergic Signaling Pathway
Caption: Inhibition of the Beta-Adrenergic Signaling Pathway by Beta-Blockers.
Conclusion
This compound is a compound of significant industrial and pharmaceutical importance, not for its own biological effects, but as a versatile and indispensable intermediate in the synthesis of a major class of cardiovascular drugs. Its chemical properties allow for the efficient construction of the aryloxypropanolamine scaffold characteristic of many beta-blockers. Understanding the synthetic routes involving this precursor and the mechanism of action of the resulting pharmaceuticals is crucial for the continued development of novel and improved therapies for cardiovascular and other related disorders. The information presented in this guide underscores the critical role of fundamental chemical building blocks in the landscape of modern medicine.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol | MDPI [mdpi.com]
- 6. BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 8. Beta blocker - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (CAS No: 41052-94-2). The information presented is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting.
Chemical Identification and Physical Properties
This compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals.
| Property | Value | Source |
| CAS Number | 41052-94-2 | [1][2][3] |
| Molecular Formula | C₇H₁₇Cl₂NO | [1] |
| Molecular Weight | 202.12 g/mol | [1][2] |
| Synonyms | 1-(tert-butylamino)-3-chloro-2-propanol hydrochloride | [2] |
| Appearance | White to yellow solid/powder | [1][2] |
| Storage Temperature | Room temperature, under inert atmosphere | [1][2] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Hazard Pictogram: GHS07 (Exclamation Mark)
Safety and Handling Precautions
Adherence to the following precautionary statements is crucial for the safe handling of this compound.
| Type | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P264: Wash skin thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P330: Rinse mouth.[1][2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][2] P337 + P313: If eye irritation persists: Get medical advice/attention.[1][2] P362: Take off contaminated clothing and wash before reuse.[1][2] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][2] P405: Store locked up.[1][2] |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2] |
Experimental Protocols for Hazard Assessment
Standardized protocols are used to determine the skin and eye irritation potential of chemical substances. The following are summaries of the methodologies based on OECD and OPPTS guidelines.
Acute Dermal Irritation/Corrosion
This test evaluates the potential of a substance to cause irritation or corrosion to the skin.
Methodology Summary:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.
-
Application: A 0.5 g dose of the solid test substance is applied to a small area of the skin and covered with a gauze patch.
-
Exposure: The patch is held in place with a semi-occlusive dressing for a specified duration.
-
Observation: After patch removal, the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).[4]
-
Scoring: The severity of the skin reactions is scored to determine the level of irritation.[4]
Acute Eye Irritation/Corrosion
This test assesses the potential of a substance to cause irritation or damage to the eyes.
Methodology Summary:
-
Animal Selection: Healthy, adult albino rabbits are used.
-
Pre-examination: Both eyes of each animal are examined for any pre-existing irritation or defects.
-
Application: The test substance (typically a small, measured amount) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[5]
-
Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after application.[5]
-
Scoring: The ocular reactions are scored to classify the irritancy of the substance.[5]
Emergency Procedures
The following diagrams illustrate the recommended workflows for handling spills and exposures.
Caption: Workflow for handling a chemical spill.
Caption: First aid procedures for different exposure routes.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Conditions to Avoid: No specific data available.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: No specific data available.
Toxicological Information
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow it to enter drains or waterways.
This guide is intended for informational purposes only and should not be a substitute for a thorough safety assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
Methodological & Application
Application Note: Synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride
Introduction
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a crucial chemical intermediate, primarily utilized in the synthesis of various beta-blockers, a class of drugs essential for managing cardiovascular diseases.[1][2] Its structural features, including a secondary amine, a hydroxyl group, and a chloro group, make it a versatile building block in medicinal chemistry and organic synthesis.[2] This document provides a detailed protocol for the synthesis of this compound via the ring-opening reaction of epichlorohydrin with tert-butylamine.
Chemical Properties
| Property | Value |
| CAS Number | 41052-94-2[3] |
| Molecular Formula | C₇H₁₇Cl₂NO |
| Molecular Weight | 202.12 g/mol |
| Appearance | White to yellow solid |
| IUPAC Name | This compound[4] |
Synthesis Protocol
The synthesis is a two-step process involving the nucleophilic addition of tert-butylamine to epichlorohydrin, followed by acidification with hydrochloric acid to form the hydrochloride salt.
Reaction Scheme
The primary reaction involves the nucleophilic attack of the tert-butylamine on the less sterically hindered carbon of the epoxide ring of epichlorohydrin.[5][6] This is followed by protonation to yield the free base, which is then converted to its hydrochloride salt.
Materials and Equipment
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Epichlorohydrin | 106-89-8 | 92.52 | 46.26 g (40 mL) | 0.50 |
| tert-Butylamine | 75-64-9 | 73.14 | 36.57 g (53 mL) | 0.50 |
| Methanol | 67-56-1 | 32.04 | 250 mL | - |
| Concentrated HCl | 7647-01-0 | 36.46 | ~42 mL (12 M) | ~0.50 |
| Diethyl Ether | 60-29-7 | 74.12 | 500 mL | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Step 1: Synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol (Free Base)
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with tert-butylamine (36.57 g, 0.50 mol) and methanol (150 mL).
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Epichlorohydrin Addition: Add epichlorohydrin (46.26 g, 0.50 mol) dropwise from the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 24 hours.
-
Solvent Removal: After 24 hours, remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude free base as an oily residue.
Step 2: Formation of Hydrochloride Salt
-
Dissolution: Dissolve the crude oily residue in 100 mL of diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (~42 mL) dropwise with vigorous stirring. A white precipitate of the hydrochloride salt will form.
-
Precipitation and Isolation: Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold diethyl ether (50 mL each) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | >131°C (with decomposition)[7] |
| ¹H NMR | Data available in spectral databases.[8] |
| ¹³C NMR | Data available in spectral databases.[4] |
| IR Spectroscopy | Characteristic peaks for O-H, N-H, and C-Cl bonds. |
Safety Information
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Epichlorohydrin is a known carcinogen and should be handled with extreme care.
Workflow and Pathway Diagrams
References
- 1. jmedchem.com [jmedchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 41052-94-2|this compound|BLD Pharm [bldpharm.com]
- 4. 1-(Tert-butylamino)-3-chloropropan-2-ol | C7H16ClNO | CID 429714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4054542A - Amine-epichlorohydrin polymeric compositions - Google Patents [patents.google.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Buy (R)-1-Amino-3-chloro-2-propanol hydrochloride | 34839-14-0 | >98% [smolecule.com]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols: The Role of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Beta-Blocker Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride as a key building block in the synthesis of specific beta-adrenergic receptor antagonists, commonly known as beta-blockers. This document outlines the synthetic routes for relevant beta-blockers, detailed experimental protocols, and the underlying pharmacological pathways.
Introduction
This compound is a chiral aminohalohydrin that serves as a crucial precursor for the synthesis of several beta-blockers, particularly those featuring a tert-butylamino side chain. This structural motif is integral to the pharmacological activity of these drugs, which function by blocking the effects of catecholamines at beta-adrenergic receptors. This blockade results in physiological effects such as a reduction in heart rate, blood pressure, and myocardial contractility, making beta-blockers a cornerstone in the management of cardiovascular diseases.[1][2] The stereochemistry of the propan-2-ol backbone is critical for therapeutic efficacy, with the (S)-enantiomer typically exhibiting significantly higher potency.[3]
Synthetic Applications in Beta-Blocker Production
The primary application of this compound is in the synthesis of beta-blockers possessing a tert-butylamino group. A prime example is the non-selective beta-blocker Timolol, widely used in the treatment of glaucoma.[4]
Synthesis of (S)-Timolol
The synthesis of (S)-Timolol can be achieved through the condensation of (S)-1-(tert-butylamino)-3-chloropropan-2-ol with 3-hydroxy-4-morpholino-1,2,5-thiadiazole. The hydrochloride salt of the aminohalohydrin is typically neutralized in situ to liberate the free amine for the nucleophilic substitution reaction.
Diagram: General Synthetic Pathway for Timolol
Caption: General synthetic route to (S)-Timolol Maleate.
Inapplicability to Betaxolol and Carteolol Synthesis
It is important to note that this compound is not a direct precursor for the synthesis of Betaxolol or Carteolol.
-
Betaxolol synthesis typically involves the reaction of an epoxide intermediate with isopropylamine, not tert-butylamine.[5][6] The resulting beta-blocker, therefore, contains an isopropylamino side chain.
-
Carteolol is synthesized from a different key intermediate, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, which provides the core quinolinone structure.[7]
Experimental Protocols
The following is a representative protocol for the synthesis of (S)-Timolol from (S)-1-(tert-butylamino)-3-chloropropan-2-ol hydrochloride. This protocol is intended for research and development purposes and may require optimization for specific laboratory conditions and scales.
Diagram: Experimental Workflow for (S)-Timolol Synthesis
Caption: A typical experimental workflow for the synthesis of (S)-Timolol.
Protocol: Synthesis of (S)-Timolol
Materials:
-
(S)-1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
-
3-Hydroxy-4-morpholino-1,2,5-thiadiazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-hydroxy-4-morpholino-1,2,5-thiadiazole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 30 minutes.
-
Neutralization and Addition of Starting Material: In a separate flask, neutralize (S)-1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free amine into an organic solvent. Dry the organic layer and concentrate to obtain the free base. Dissolve the resulting (S)-1-(tert-butylamino)-3-chloropropan-2-ol (1.0 eq) in a minimal amount of anhydrous DMF.
-
Condensation Reaction: Add the solution of the free amine dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (S)-Timolol by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Quantitative Data
The yield and purity of beta-blocker synthesis are highly dependent on the specific reaction conditions, scale, and purification methods employed. The following table summarizes representative data from the literature for analogous synthetic steps. It is important to note that data for the direct synthesis from this compound is not extensively reported and the values below are for similar transformations.
| Beta-Blocker | Synthetic Step | Starting Material | Yield (%) | Purity (%) | Reference |
| (S)-Timolol | Condensation | (S)-3-tert-butylamino-1,2-propandiol | Low | Not Specified | [5][6] |
| (S)-Betaxolol | Epoxide opening with isopropylamine | (S)-epoxide intermediate | 96 | 99 (ee) | [6] |
| (S)-Carteolol | Not applicable | - | - | - |
ee: enantiomeric excess
Mechanism of Action: Beta-Adrenergic Signaling Pathway
Beta-blockers exert their therapeutic effects by antagonizing the action of endogenous catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.
Diagram: Beta-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of beta-adrenergic receptor antagonism.
In the canonical pathway, the binding of an agonist (e.g., epinephrine) to a beta-adrenergic receptor activates the associated Gs protein.[8] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[8][9] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the characteristic physiological responses. Beta-blockers competitively inhibit the initial binding of agonists to the receptor, thereby attenuating this entire signaling cascade.[1] In the eye, this leads to a reduction in aqueous humor production and a consequent lowering of intraocular pressure (IOP).[10]
Conclusion
This compound is a valuable chiral intermediate for the synthesis of beta-blockers containing a tert-butylamino moiety, most notably Timolol. The protocols and data presented herein provide a foundational resource for researchers engaged in the development and synthesis of these therapeutically important compounds. A thorough understanding of the synthetic routes and the underlying pharmacological mechanisms is essential for the successful design and implementation of novel beta-blocker therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. jmedchem.com [jmedchem.com]
- 3. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. mdpi.com [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. youtube.com [youtube.com]
- 10. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metoprolol from 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a selective β₁ receptor blocker widely used in the treatment of hypertension and other cardiovascular diseases. Its chemical name is 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. While the most prevalent industrial synthesis of metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin followed by amination, an alternative pathway exists via the Williamson ether synthesis. This document outlines the reaction conditions and a detailed protocol for the synthesis of metoprolol from 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride and 4-(2-methoxyethyl)phenol. This reaction proceeds by the nucleophilic attack of the phenoxide of 4-(2-methoxyethyl)phenol on the primary carbon bearing the chlorine atom in 1-(tert-Butylamino)-3-chloropropan-2-ol. A strong base is required to deprotonate the phenol and to neutralize the hydrochloride salt of the amino alcohol starting material.
Reaction Scheme
The overall reaction is a Williamson ether synthesis:
Scheme 1: Synthesis of Metoprolol from this compound and 4-(2-methoxyethyl)phenol.
Data Presentation
The following table summarizes the proposed reaction conditions for the synthesis of metoprolol. These conditions are based on general principles of Williamson ether synthesis and analogous reactions reported in the synthesis of related beta-blockers.[1] Optimization may be required to achieve higher yields.
| Parameter | Condition 1 | Condition 2 |
| Base | Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) | Acetonitrile |
| Temperature | 80-100 °C | Reflux |
| Reaction Time | 12-24 hours | 24-48 hours |
| Molar Ratio (Phenol:Chlorohydrin:Base) | 1 : 1.1 : 2.5 | 1 : 1.1 : 2.5 |
| Purity (Anticipated) | >95% after purification | >95% after purification |
Experimental Protocols
This section provides a detailed methodology for the synthesis of metoprolol based on the reaction of this compound with 4-(2-methoxyethyl)phenol.
Materials:
-
4-(2-Methoxyethyl)phenol
-
This compound
-
Sodium Hydroxide (pellets)
-
Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate (saturated solution)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Phenoxide:
-
In a dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 4-(2-methoxyethyl)phenol (1 equivalent).
-
Add anhydrous dimethylformamide (DMF) to dissolve the phenol.
-
Carefully add powdered sodium hydroxide (2.5 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.
-
-
Reaction with Chlorohydrin:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of DMF.
-
Add the chlorohydrin solution dropwise to the phenoxide mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-100 °C.
-
Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is expected to take 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and toluene.
-
Shake the funnel vigorously and allow the layers to separate. The organic layer contains the metoprolol base.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude metoprolol base as an oil.
-
-
Purification:
-
The crude metoprolol base can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, the base can be converted to a salt, such as metoprolol succinate or tartrate, and purified by recrystallization.[2]
-
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis of Metoprolol.
Experimental Workflow
Caption: Experimental workflow for Metoprolol synthesis.
References
Chiral synthesis of (S)-propranolol using 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of (S)-propranolol, a crucial β-adrenergic blocker. While the specified starting material, 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, is not commonly documented for the synthesis of (S)-propranolol which contains an N-isopropyl group, this guide outlines a highly efficient and well-documented chemoenzymatic approach. This method utilizes a key chiral building block, (R)-1-chloro-3-(1-naphthyloxy)-2-propanol, to achieve high enantiomeric purity of the final product.
The activity of the β-blocker propranolol resides mainly in the (S)-enantiomer, which is reported to be up to 100 times more potent than its (R)-counterpart.[1] Therefore, the development of stereoselective synthetic routes to obtain the pure (S)-isomer is of significant pharmaceutical importance.
Synthetic Strategy Overview
The presented strategy involves a chemoenzymatic route that establishes the crucial stereocenter early in the synthesis. The key steps involve the formation of a racemic chlorohydrin intermediate, followed by a lipase-catalyzed kinetic resolution to isolate the desired enantiomerically enriched building block. This chiral intermediate is then converted to (S)-propranolol. An alternative final step involves the inversion of the stereocenter of the opposite enantiomer, which can also lead to the desired (S)-propranolol.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the chemoenzymatic synthesis of (S)-propranolol and its intermediates.
Table 1: Lipase-Catalyzed Kinetic Resolution of rac-1-chloro-3-(1-naphthyloxy)-2-propanol
| Lipase | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-chlorohydrin (%) |
| Amano PS-IM | 55 | >99 |
Table 2: Synthesis of (S)-propranolol from (R)-mesylate intermediate
| Method | Enantiomeric Excess (e.e.) of (S)-propranolol (%) |
| Acetolysis of (R)-mesylate | 99 |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the chiral synthesis of (S)-propranolol.
Protocol 1: Synthesis of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol
This protocol describes the synthesis of the racemic precursor required for the enzymatic resolution.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Sodium sulfate
Procedure:
-
To a solution of 1-naphthol (0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add epichlorohydrin (0.15 mol) over 45 minutes.
-
Continue stirring at room temperature for 6 hours.
-
Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).
-
Wash the combined organic layers with 10% sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the racemic product.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol details the enzymatic resolution of the racemic chlorohydrin to obtain the enantiomerically pure (R)-isomer.
Materials:
-
Racemic 1-chloro-3-(1-naphthyloxy)-2-propanol
-
Amano Lipase PS-IM (immobilized)
-
Organic solvent (e.g., toluene)
-
Acylating agent (e.g., vinyl acetate)
Procedure:
-
Dissolve the racemic 1-chloro-3-(1-naphthyloxy)-2-propanol in the organic solvent.
-
Add Amano Lipase PS-IM to the solution.
-
Add the acylating agent to initiate the reaction.
-
Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted (R)-1-chloro-3-(1-naphthyloxy)-2-propanol from its acetylated (S)-enantiomer by column chromatography.
Protocol 3: Synthesis of (S)-propranolol via Mesylation and Nucleophilic Substitution
This protocol describes the conversion of the resolved (R)-chlorohydrin to (S)-propranolol through inversion of stereochemistry.
Materials:
-
(R)-1-chloro-3-(1-naphthyloxy)-2-propanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Cesium acetate
-
18-Crown-6
-
Isopropylamine
-
Ethanol
Procedure:
-
Mesylation: Dissolve (R)-1-chloro-3-(1-naphthyloxy)-2-propanol in DCM and cool to 0°C. Add TEA followed by the dropwise addition of MsCl. Stir the reaction at 0°C until completion.
-
Acetolysis with Inversion: To the resulting (R)-mesylate, add cesium acetate and a catalytic amount of 18-Crown-6. Heat the mixture to induce an SN2 reaction, resulting in the formation of the (S)-acetate with inverted stereochemistry.
-
Hydrolysis: Hydrolyze the (S)-acetate under acidic conditions to yield (S)-1-chloro-3-(1-naphthyloxy)-2-propanol.
-
Amination: React the resulting (S)-chlorohydrin with an excess of isopropylamine in a suitable solvent like ethanol under reflux to yield (S)-propranolol.
-
Purification: Purify the final product by recrystallization or column chromatography.
Visualized Workflow
The following diagram illustrates the key steps in the chiral synthesis of (S)-propranolol.
Caption: Chemoenzymatic synthesis of (S)-propranolol.
This workflow illustrates a reliable method for obtaining enantiomerically pure (S)-propranolol, a critical component in many pharmaceutical applications. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development.
References
Application Notes and Protocols for 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a critical chiral building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of a class of drugs known as beta-blockers (β-adrenergic receptor antagonists). Its specific stereochemistry and functional groups allow for the efficient and stereoselective synthesis of various active pharmaceutical ingredients (APIs) used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and glaucoma. This document provides detailed application notes, experimental protocols, and mechanistic insights into its use in the synthesis of three prominent beta-blockers: Timolol, Carteolol, and Bunolol.
Introduction
Beta-blockers function by antagonizing the effects of catecholamines, like adrenaline and noradrenaline, at β-adrenergic receptors, leading to physiological responses such as decreased heart rate and blood pressure. The molecular structure of most beta-blockers features a characteristic aryloxypropanolamine side chain. This compound provides the essential propanolamine backbone with the correct stereochemistry, which is crucial for the pharmacological activity of the final drug substance. The hydrochloride salt form enhances stability and ease of handling in laboratory and industrial settings.
Applications in the Synthesis of Beta-Blockers
This compound is a versatile intermediate for the synthesis of several beta-blockers. The general synthetic strategy involves a nucleophilic substitution reaction where the chlorine atom is displaced by a phenoxide anion, forming an ether linkage.
Synthesis of (S)-Timolol
(S)-Timolol is a non-selective beta-adrenergic blocker used in the treatment of open-angle glaucoma and ocular hypertension. The synthesis involves the reaction of (R)-1-(tert-butylamino)-3-chloropropan-2-ol with 3-hydroxy-4-morpholino-1,2,5-thiadiazole.
Reaction Scheme:
(R)-1-(tert-butylamino)-3-chloropropan-2-ol + 5-hydroxy-3,4-dihydro-1H-quinolin-2-one --(Base)--> (S)-Carteolol
(R)-1-(tert-butylamino)-3-chloropropan-2-ol + 5-hydroxy-3,4-dihydronaphthalen-1(2H)-one --(Base)--> (S)-Bunolol
Step-by-step synthesis of carteolol using 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
Application Notes and Protocols for the Synthesis of Carteolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carteolol is a non-selective beta-adrenergic receptor blocker used primarily in the treatment of glaucoma and ocular hypertension.[1] Its synthesis is a key process for the manufacturing of the active pharmaceutical ingredient (API). These application notes provide a detailed, step-by-step protocol for the synthesis of carteolol hydrochloride from 5-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. The described methodology is based on the principles of Williamson ether synthesis, a robust and widely used method for preparing ethers, including the aryloxypropanolamine class of beta-blockers.[2][3][4]
Overall Synthetic Scheme
The synthesis of carteolol hydrochloride is achieved in two primary stages:
-
Williamson Ether Synthesis: Formation of the carteolol free base through the reaction of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1-(tert-butylamino)-3-chloropropan-2-ol in the presence of a base.
-
Salt Formation: Conversion of the carteolol free base to its more stable and water-soluble hydrochloride salt.
Experimental Protocol
Part 1: Synthesis of Carteolol (Free Base)
This procedure details the nucleophilic substitution reaction between the sodium salt of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1-(tert-butylamino)-3-chloropropan-2-ol.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) |
| 5-hydroxy-3,4-dihydroquinolin-2(1H)-one | C₉H₉NO₂ | 163.17 |
| This compound | C₇H₁₇Cl₂NO | 202.12 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 |
| Toluene | C₇H₈ | 92.14 |
| Deionized Water | H₂O | 18.02 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
Procedure:
-
Preparation of the Sodium Phenoxide:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-hydroxy-3,4-dihydroquinolin-2(1H)-one (8.16 g, 0.05 mol).
-
Add ethanol (100 mL) to the flask and stir the mixture to form a suspension.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.20 g, 0.055 mol) in deionized water (10 mL).
-
Slowly add the sodium hydroxide solution to the flask containing the suspension.
-
Heat the mixture to 50-60 °C and stir for 1 hour to ensure the complete formation of the sodium phenoxide salt. The suspension should become a clearer solution.
-
-
Williamson Ether Synthesis Reaction:
-
To the solution of the sodium phenoxide, add this compound (10.11 g, 0.05 mol).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of Carteolol Free Base:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and toluene (100 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (toluene) layer. Extract the aqueous layer two more times with toluene (2 x 50 mL).
-
Combine all organic extracts and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid or viscous oil.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure carteolol free base. Typical yields for this type of reaction range from 50% to 95%.[2]
-
Part 2: Synthesis of Carteolol Hydrochloride
This procedure converts the isolated free base into its hydrochloride salt.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) |
| Carteolol (Free Base) | C₁₆H₂₄N₂O₃ | 292.38 |
| Isopropanol (IPA) | C₃H₈O | 60.10 |
| Concentrated Hydrochloric Acid | HCl | 36.46 |
| Diethyl Ether | C₄H₁₀O | 74.12 |
Procedure:
-
Dissolution:
-
Dissolve the purified carteolol free base (from Part 1) in isopropanol (5 mL per gram of carteolol) in an Erlenmeyer flask. Warm gently if necessary to aid dissolution.
-
-
Acidification:
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring. Alternatively, a solution of HCl in isopropanol can be used. The pH of the solution should be adjusted to approximately 3-4.
-
A white precipitate of carteolol hydrochloride will begin to form.
-
-
Isolation and Drying:
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities and to aid in drying.
-
Dry the resulting carteolol hydrochloride powder in a vacuum oven at 40-50 °C to a constant weight.
-
Data Summary
The following table summarizes the key quantitative parameters for the synthesis of carteolol hydrochloride.
| Step | Reactant / Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Theoretical Yield (g) | Expected Yield Range (%) |
| Ether Synthesis | 5-hydroxy-3,4-dihydroquinolin-2(1H)-one | 163.17 | 1.0 | - | - |
| 1-(tert-Butylamino)-3-chloropropan-2-ol HCl | 202.12 | 1.0 | - | - | |
| Carteolol (Free Base) | 292.38 | 1.0 | 14.62 | 50 - 95%[2] | |
| Salt Formation | Carteolol Hydrochloride | 328.84 | 1.0 | 16.44 (from 100% base) | >95% (conversion) |
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical pathway for the synthesis of Carteolol HCl.
Caption: Step-by-step experimental workflow for Carteolol HCl synthesis.
References
The Role of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a pivotal chiral building block in the asymmetric synthesis of a wide range of pharmaceuticals, most notably β-adrenergic blocking agents (beta-blockers). Its stereochemistry is crucial as the biological activity of many beta-blockers resides predominantly in a single enantiomer. The use of enantiomerically pure starting materials like (R)- or (S)-1-(tert-butylamino)-3-chloropropan-2-ol simplifies the synthesis of optically active drugs, avoiding costly and often inefficient resolution steps of racemic mixtures. This document provides detailed application notes, experimental protocols, and quantitative data regarding the use of this versatile chiral intermediate in asymmetric synthesis.
Application Notes
The primary application of this compound lies in the synthesis of optically active β-blockers. The general synthetic strategy involves the reaction of the chiral amino alcohol with a suitable aromatic precursor, typically a phenol, via a Williamson ether synthesis. The tert-butyl group serves as a protecting group for the amine, which can be deprotected in a subsequent step if necessary, although in many beta-blocker syntheses it is the desired N-substituent in the final product.
The chirality at the 2-position of the propanol backbone is transferred to the final drug molecule. For instance, the (S)-enantiomers of many beta-blockers, which are often the more potent antagonists of the β-adrenergic receptor, can be synthesized from (R)-1-(tert-butylamino)-3-chloropropan-2-ol due to the inversion of stereochemistry at one of the chiral centers during the reaction sequence (e.g., via epoxide formation and subsequent ring-opening).
Beyond beta-blockers, this chiral building block has potential applications in the synthesis of other complex chiral molecules where a 1-amino-2-hydroxypropyl moiety is required. Its bifunctional nature (amine and chloro-alcohol) allows for a variety of chemical transformations.
Asymmetric Synthesis of β-Blockers: A General Workflow
The synthesis of chiral β-blockers using this compound generally follows the pathway outlined below. This workflow highlights the key transformations involved in converting the chiral building block into the final active pharmaceutical ingredient (API).
Caption: General workflow for the asymmetric synthesis of β-blockers.
Quantitative Data for Asymmetric Synthesis of β-Blockers
The following table summarizes representative quantitative data for the synthesis of various enantiomerically pure β-blockers. While specific protocols starting directly from this compound are not always available in the literature, the data presented is from analogous asymmetric syntheses that employ a chiral propanolamine precursor, highlighting the achievable yields and enantioselectivities.
| β-Blocker | Chiral Precursor | Aryl Precursor | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-Propranolol | (R)-1-amino-3-(1-naphthyloxy)-2-propanol | - | 55 | 89 | [1] |
| (S)-Metoprolol | (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | - | High | >99 | [2] |
| (S)-Atenolol | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | - | 60 | >99 | [3] |
| (S)-Timolol | (S)-3-(tert-butylamino)-1,2-propanediol | 3-chloro-4-morpholino-1,2,5-thiadiazole | Low | High | [4] |
| (S)-Carteolol | (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | - | Low | 96 | [5] |
| (S)-Betaxolol | (R)-epichlorohydrin | 4-(2-(cyclopropylmethoxy)ethyl)phenol | High | >99 | [4] |
Experimental Protocols
The following are detailed experimental protocols for key reactions in the synthesis of chiral β-blockers.
Protocol 1: General Procedure for the Williamson Ether Synthesis of a β-Blocker Precursor
This protocol describes a general method for the coupling of a phenol with (R)- or (S)-1-(tert-butylamino)-3-chloropropan-2-ol.
Materials:
-
Aromatic phenol (1.0 eq)
-
(R)- or (S)-1-(tert-butylamino)-3-chloropropan-2-ol hydrochloride (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.2 eq)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic phenol in the chosen solvent.
-
Add powdered NaOH or KOH to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the pure aryloxy propanolamine.
Protocol 2: Synthesis of (S)-Propranolol via Kinetic Resolution of an Intermediate[1]
This protocol details a one-pot synthesis of (S)-(-)-propranolol involving a kinetic resolution step. While it does not start directly with the title compound, it showcases a relevant asymmetric synthesis of a major beta-blocker.
Materials:
-
α-Naphthyl glycidyl ether (8 mmol, 1.6 g)
-
L-(+)-Tartaric acid (8 mmol, 1.2 g)
-
Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g)
-
Isopropylamine (16 mmol, 1.2 mL)
-
Dimethyl sulfoxide (DMSO) (20 mL)
-
Dichloromethane
-
10% aqueous Sodium hydroxide solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Prepare α-naphthyl glycidyl ether by reacting 1-naphthol with epichlorohydrin in the presence of KOH in DMSO.
-
In a reaction vessel, dissolve α-naphthyl glycidyl ether (8 mmol), L-(+)-tartaric acid (8 mmol), and Zn(NO₃)₂·6H₂O (4 mmol) in DMSO (20 mL) and stir for 15 minutes.
-
Add isopropylamine (16 mmol) to the mixture and stir at ambient temperature for 24 hours.
-
Cool the reaction mixture and filter the solid.
-
Wash the solid with dichloromethane.
-
Treat the solid with 10% aqueous sodium hydroxide solution (10 mL) and extract with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (5 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. The reported yield is 55% with an 89% enantiomeric excess for (S)-propranolol.
Signaling Pathway of β-Adrenergic Receptors
The drugs synthesized from this compound, i.e., beta-blockers, exert their therapeutic effects by antagonizing β-adrenergic receptors. Understanding this signaling pathway is crucial for drug development professionals.
Caption: Simplified signaling pathway of β-adrenergic receptors and the inhibitory action of β-blockers.
Conclusion
This compound and its enantiomers are indispensable chiral building blocks for the asymmetric synthesis of a multitude of beta-blockers. Their use allows for the direct introduction of the required stereocenter, leading to more efficient and stereoselective synthetic routes. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the synthesis of enantiomerically pure and therapeutically effective cardiovascular drugs. Further research into novel applications of this versatile chiral synthon is encouraged.
References
Catalytic methods for the synthesis of beta-blockers from 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
Application Notes and Protocols for the Catalytic Synthesis of β-Blockers
Topic: Catalytic Methods for the Synthesis of β-Blockers Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Adrenergic receptor antagonists, commonly known as β-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The synthesis of these crucial pharmaceuticals often employs catalytic methods to enhance efficiency, selectivity, and yield. This document provides detailed application notes and experimental protocols for the catalytic synthesis of key β-blockers such as propranolol, atenolol, and metoprolol.
While various synthetic strategies exist, a predominant and industrially significant approach involves the coupling of a phenolic precursor with a three-carbon electrophilic synthon, followed by the introduction of the characteristic amino group. The compound 1-(tert-Butylamino)-3-chloropropan-2-ol is a key intermediate in some synthetic pathways, but the more common and catalytically developed routes typically commence with the O-alkylation of a phenol with epichlorohydrin. This process is often facilitated by phase-transfer catalysis. Subsequent stereoselective steps, frequently involving enzymatic catalysis, can be employed to resolve racemic mixtures and isolate the desired enantiomer, as the pharmacological activity of most β-blockers resides primarily in the (S)-enantiomer.
These notes will focus on the widely practiced catalytic routes, providing protocols for phase-transfer catalyzed etherification and enzymatic kinetic resolution.
Phase-Transfer Catalyzed Synthesis of Aryl Glycidyl Ethers
Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble and organic-soluble reactants in a heterogeneous system. In the synthesis of β-blockers, PTC is frequently used for the O-alkylation of phenols with epichlorohydrin, a critical step in forming the aryloxypropanolamine backbone. Quaternary ammonium salts are commonly employed as catalysts to shuttle the phenoxide anion from the aqueous phase to the organic phase where it reacts with epichlorohydrin.
Application Note: Synthesis of Propranolol Precursor
The synthesis of the propranolol precursor, 1-(naphthalen-1-yloxy)-2,3-epoxypropane, is achieved through the reaction of 1-naphthol with epichlorohydrin under phase-transfer catalytic conditions. This method offers high yields and avoids the need for anhydrous solvents.
Experimental Protocol: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 1-naphthol (1.0 eq) and the phase-transfer catalyst (e.g., BTEAC, 0.05 eq) in toluene.
-
Add an aqueous solution of sodium hydroxide (1.5 eq).
-
Heat the biphasic mixture to 70-80 °C with vigorous stirring.
-
Slowly add epichlorohydrin (1.5-2.0 eq) to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at 70-80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
Synthesis of β-Blockers via Epoxide Ring-Opening
The aryl glycidyl ether intermediate is then subjected to a ring-opening reaction with an appropriate amine to yield the final β-blocker. This step is typically carried out in a protic solvent like isopropanol or methanol.
Application Note: Synthesis of Racemic Propranolol
Racemic propranolol is synthesized by the reaction of 1-(naphthalen-1-yloxy)-2,3-epoxypropane with isopropylamine. The reaction proceeds via a nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring.
Experimental Protocol: Synthesis of Racemic Propranolol
Materials:
-
1-(Naphthalen-1-yloxy)-2,3-epoxypropane
-
Isopropylamine
-
Isopropanol
Procedure:
-
Dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) in isopropanol in a pressure-rated reaction vessel.
-
Add an excess of isopropylamine (3.0-5.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC until the disappearance of the epoxide.
-
Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.
-
The resulting crude propranolol can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
Enzymatic Kinetic Resolution of Chlorohydrin Intermediates
For the synthesis of enantiomerically pure β-blockers, enzymatic kinetic resolution is a highly effective method. Lipases, particularly Candida antarctica Lipase B (CALB), are widely used to selectively acylate one enantiomer of a racemic chlorohydrin intermediate, allowing for the separation of the acylated and unreacted enantiomers. The (R)-chlorohydrin is often the desired precursor for the synthesis of (S)-β-blockers.
Application Note: Enantioselective Synthesis of (S)-Atenolol Precursor
The synthesis of the enantiopure precursor for (S)-atenolol, (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, can be achieved through the kinetic resolution of the corresponding racemic chlorohydrin using CALB.
Experimental Protocol: CALB-Catalyzed Kinetic Resolution
Materials:
-
Racemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide
-
Candida antarctica Lipase B (immobilized)
-
Vinyl acetate or other acyl donor
-
Acetonitrile (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of racemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide (1.0 eq) in anhydrous acetonitrile, add activated molecular sieves.
-
Add the acyl donor, such as vinyl acetate (2.0-3.0 eq).
-
Add immobilized CALB to the mixture.
-
The reaction is agitated at a controlled temperature (typically 30-40 °C) in an incubator shaker.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Separate the resulting (S)-acylated product and the unreacted (R)-chlorohydrin by column chromatography.
Quantitative Data Summary
The following tables summarize typical quantitative data for the catalytic synthesis of β-blocker precursors and the final products.
Table 1: Phase-Transfer Catalyzed Synthesis of Aryl Glycidyl Ethers
| Phenolic Precursor | β-Blocker Target | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Naphthol | Propranolol | BTEAC | Toluene | 75 | 5 | ~95 | |
| 4-Hydroxyphenylacetamide | Atenolol | TBAB | Water | 25 | 12 | >90 | |
| 4-(2-Methoxyethyl)phenol | Metoprolol | BTEAC | Water | 35 | 6 | High |
Table 2: Enzymatic Kinetic Resolution of Chlorohydrin Intermediates
| Racemic Chlorohydrin Precursor | Enzyme | Acyl Donor | Solvent | Temp. (°C) | (R)-Chlorohydrin Yield (%) | (R)-Chlorohydrin ee (%) | Reference |
| 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | CALB | Vinyl acetate | Acetonitrile | 40 | ~45 | >99 | [1] |
| 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | CALB | Vinyl butanoate | Acetonitrile | 38 | ~40 | >99 |
Table 3: Synthesis of (S)-β-Blockers from Enantiopure (R)-Chlorohydrins
| (R)-Chlorohydrin Precursor | Amine | Solvent | Temp. (°C) | Time (h) | (S)-β-Blocker Yield (%) | (S)-β-Blocker ee (%) | Reference |
| (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Isopropylamine | Water | RT | 48 | 60 | >99 | [1] |
| (R)-1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Isopropylamine | Isopropanol | 80 | 10 | High | >99 |
Visualizations
Diagram 1: General Synthetic Pathway for β-Blockers
Caption: General two-step synthesis of β-blockers.
Diagram 2: Chemoenzymatic Synthesis Workflow
References
Application Notes and Protocols for the Derivatization of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a versatile chemical scaffold that serves as a valuable starting material for the synthesis of a diverse range of novel β-amino alcohol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anti-inflammatory activities. The structural motif of a secondary amine and a hydroxyl group in a 1,2-relationship is a key pharmacophore in many biologically active molecules. This document provides detailed protocols for the derivatization of this compound to generate novel compounds and outlines their potential biological activities, with a focus on the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway.
Data Presentation
The derivatization of β-amino alcohols has led to the discovery of potent inhibitors of the TLR4 signaling pathway, which plays a crucial role in the inflammatory response. The following table summarizes the in vitro activity of a series of pyrazole-containing β-amino alcohol derivatives, structurally related to compounds that can be synthesized from 1-(tert-butylamino)-3-chloropropan-2-ol, against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[1]
| Compound ID | R Group (Phenoxy Ring) | R1 Group (Pyrazole Ring) | IC50 (µM) for NO Inhibition |
| 1a | H | H | Ineffective |
| 1b | p-F | H | 18.2 ± 1.5 |
| 1c | p-Cl | H | 15.6 ± 2.1 |
| 1d | p-Br | H | 14.9 ± 1.8 |
| 1e | p-I | H | 12.5 ± 1.1 |
| 1f | m-F | H | 19.5 ± 2.5 |
| 1g | m-Cl | H | 16.8 ± 1.9 |
| 1h | o-F | H | 22.4 ± 3.1 |
| 1i | o-Cl | H | 20.1 ± 2.8 |
| 1j | p-CH3 | H | 25.3 ± 3.5 |
| 1k | p-Cl | o-Cl | 8.9 ± 0.9 |
| 1l | p-Br | o-Cl | 7.5 ± 0.6 |
Experimental Protocols
The following protocols describe a general method for the synthesis of novel β-amino alcohol derivatives from this compound. The key step involves the in situ formation of the corresponding epoxide, followed by nucleophilic ring-opening with an appropriate aromatic or heterocyclic amine.
Protocol 1: General Procedure for the Synthesis of N-Aryl/N-Heterocyclic Derivatives
This protocol is adapted from established methods for the synthesis of β-amino alcohols from epoxides and amines.[1][2][3]
Materials:
-
This compound
-
Aromatic or heterocyclic amine (e.g., pyrazole, aniline, or their derivatives)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or toluene)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In situ Epoxide Formation:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-2 hours to facilitate the formation of the corresponding epoxide, 2-(tert-butyl)-2,3-epoxypropane. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Nucleophilic Ring-Opening:
-
To the reaction mixture containing the in situ generated epoxide, add the desired aromatic or heterocyclic amine (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure derivative.
-
-
Characterization:
-
Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of novel β-amino alcohol derivatives from this compound.
Caption: Synthetic workflow for derivatization.
Proposed Signaling Pathway: TLR4 Inhibition
The synthesized β-amino alcohol derivatives are proposed to act as antagonists of the Toll-like Receptor 4 (TLR4) signaling pathway.[1][4][5] This pathway is a key component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Aberrant TLR4 activation can lead to an excessive inflammatory response. The diagram below illustrates the TLR4 signaling cascade and the putative point of inhibition by the novel compounds.
Caption: TLR4 signaling pathway and inhibition.
References
- 1. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues and provides recommended solutions.
Problem 1: Oily Product or Failure to Crystallize
| Potential Cause | Recommended Solution |
| Presence of Impurities: Residual solvents, starting materials, or byproducts can inhibit crystallization. | - Ensure the crude product is thoroughly dried to remove any residual solvents. - Perform an aqueous wash of the crude product to remove water-soluble impurities before attempting crystallization. - Consider a pre-purification step such as column chromatography if the crude product is highly impure. |
| Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization. | - Experiment with different solvent systems. Good starting points for amine hydrochlorides include isopropanol, ethanol, or mixtures like isopropanol/ethanol or methanol/diethyl ether. - Use a minimal amount of hot solvent to dissolve the crude product completely. |
| Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form. | - If the initial crystallization attempt fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals. | - Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. - Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation. |
Problem 2: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Product Lost in Mother Liquor: The compound may have significant solubility in the recrystallization solvent even at low temperatures. | - Minimize the amount of hot solvent used for dissolution. - Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. - The mother liquor can be concentrated and a second crop of crystals can be collected. |
| Premature Crystallization: Crystals forming too early during hot filtration can lead to product loss. | - Use a pre-heated funnel for hot filtration. - Add a small excess of hot solvent before filtration to ensure the product remains in solution. |
| Incomplete Precipitation: The hydrochloride salt may not have fully precipitated from the solution. | - If preparing the hydrochloride salt in situ, ensure the addition of a sufficient amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to achieve complete salt formation. |
Problem 3: Product Discoloration
| Potential Cause | Recommended Solution |
| Presence of Chromophoric Impurities: Starting materials or byproducts may be colored. | - Treat the solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter through a celite pad to remove the charcoal. |
| Oxidation: Amines can be susceptible to air oxidation, which can lead to colored impurities. | - Conduct the purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurity profiles can vary depending on the synthetic route, common impurities in the synthesis of similar amino alcohols may include:
-
Unreacted starting materials: Such as epichlorohydrin and tert-butylamine.
-
Di-substituted products: Where two molecules of the amino alcohol react with one molecule of epichlorohydrin.
-
Hydrolysis products: Where the chloro group is replaced by a hydroxyl group.
-
Solvent residues: Residual solvents from the reaction or workup.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on protocols for structurally similar amine hydrochlorides, good starting points for recrystallization include:
-
Isopropyl alcohol
-
Ethanol
-
A mixture of isopropyl alcohol and ethanol
-
A mixture of methanol and diethyl ether
It is recommended to perform small-scale solvent screening to identify the optimal system for your specific material.
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is a common indicator of the presence of impurities. Further purification by recrystallization or another technique may be necessary to improve the purity of the compound.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be a suitable method for purification. Due to the polar nature of the hydrochloride salt, a polar stationary phase like silica gel can be used with a mobile phase consisting of a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate). The addition of a small amount of a volatile amine (like triethylamine) to the mobile phase can sometimes improve peak shape and prevent streaking on the column.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system and volumes should be determined experimentally.
-
Dissolution: In a suitable flask, add the crude this compound. Heat the chosen solvent (e.g., isopropyl alcohol) to its boiling point and add the minimum amount of the hot solvent to the flask with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator for a period of time after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction (for the free amine)
If the product is in its free amine form and contains non-basic impurities, an acid-base extraction can be performed before conversion to the hydrochloride salt.
-
Dissolution: Dissolve the crude free amine in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 50% NaOH) with stirring.
-
Extraction of Free Amine: Extract the liberated free amine with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction two to three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration, washed with cold solvent, and dried.
Data Presentation
While specific quantitative data for the purification of this compound is not widely available in the public domain, the following table provides a template for researchers to document their purification results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Recrystallization (IPA) | ||||
| Recrystallization (EtOH) | ||||
| Recrystallization (IPA/EtOH) | ||||
| Column Chromatography |
Purity can be assessed by techniques such as HPLC, GC, or NMR spectroscopy.
Visualizations
Experimental Workflow for Recrystallization
Caption: A general workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for troubleshooting the issue of a product "oiling out" during crystallization.
Technical Support Center: Synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride
Welcome to the Technical Support Center for the synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and ensure the highest quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: During the synthesis, which typically involves the reaction of epichlorohydrin with tert-butylamine, several impurities can form. These can be broadly categorized as:
-
Process-Related Impurities: These arise from the main reaction and side reactions.
-
Isomeric Impurity: 2-(tert-Butylamino)-3-chloropropan-1-ol. This isomer can form depending on the regioselectivity of the epoxide ring-opening.
-
Over-alkylation Product: 1,3-Bis(tert-butylamino)propan-2-ol. This impurity results from the reaction of the product with another molecule of tert-butylamine.
-
Hydrolysis Product: 3-(tert-Butylamino)propane-1,2-diol. This can form if water is present in the reaction mixture, leading to the hydrolysis of the chloromethyl group.
-
-
Starting Material Residues: Unreacted epichlorohydrin and tert-butylamine.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, isopropanol, toluene).
Q2: My final product shows an unexpected peak in the HPLC analysis. How can I identify it?
A2: An unexpected peak could be one of the common impurities listed above or a less common byproduct. To identify it, a systematic approach is recommended:
-
Review the reaction conditions: Check for deviations in temperature, reaction time, or stoichiometry, which could favor side reactions.
-
LC-MS analysis: Liquid chromatography-mass spectrometry can provide the molecular weight of the impurity, offering significant clues to its identity.
-
NMR spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for definitive structure elucidation.
-
Reference standards: If available, comparing the retention time of the unknown peak with that of known impurity standards can confirm its identity.
Q3: What is the typical purity profile I should expect for this compound?
A3: A typical purity for the final product is often high, for example, around 97% or greater.[1] The acceptable levels of specific impurities are often dictated by regulatory guidelines. For instance, residual solvents are controlled according to ICH Q3C guidelines.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Problem 1: Presence of the Isomeric Impurity
-
Symptom: A peak with the same mass-to-charge ratio (m/z) as the desired product but a different retention time in the HPLC chromatogram.
-
Cause: The nucleophilic attack of tert-butylamine on epichlorohydrin can occur at either carbon of the epoxide ring. While the attack at the less hindered carbon is generally favored, reaction conditions can influence the regioselectivity.
-
Solution:
-
Control Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the reaction.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize for the desired isomer.
-
Purification: Careful optimization of the crystallization or chromatographic purification steps can help in separating the isomers.
-
Problem 2: High Levels of the Over-alkylation Product
-
Symptom: A peak in the chromatogram corresponding to the molecular weight of 1,3-Bis(tert-butylamino)propan-2-ol.
-
Cause: An excess of tert-butylamine or prolonged reaction times can lead to a second substitution reaction where the chloro group of the product is displaced by another molecule of tert-butylamine.
-
Solution:
-
Stoichiometry Control: Use a controlled molar ratio of tert-butylamine to epichlorohydrin. A slight excess of epichlorohydrin might be considered, followed by its removal during workup.
-
Reaction Time: Monitor the reaction progress by techniques like TLC or HPLC and stop the reaction once the formation of the desired product is maximized and the formation of the di-substituted product is minimal.
-
Problem 3: Presence of the Hydrolysis Product
-
Symptom: A peak corresponding to the molecular weight of 3-(tert-Butylamino)propane-1,2-diol.[2]
-
Cause: Presence of water in the reaction mixture.
-
Solution:
-
Anhydrous Conditions: Ensure that all reactants and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Problem 4: Residual Starting Materials
-
Symptom: Peaks corresponding to tert-butylamine or epichlorohydrin in the final product analysis.
-
Cause: Incomplete reaction or inefficient purification.
-
Solution:
-
Reaction Monitoring: Ensure the reaction goes to completion.
-
Purification: Employ appropriate purification techniques. Unreacted tert-butylamine can often be removed by washing with a dilute acid solution during workup. Residual epichlorohydrin, being volatile, can be removed under vacuum.
-
Problem 5: Unacceptable Levels of Residual Solvents
-
Symptom: Presence of solvents used during synthesis or purification detected by Headspace Gas Chromatography (HS-GC).
-
Cause: Inefficient drying of the final product.
-
Solution:
-
Drying: Dry the final product under vacuum at an appropriate temperature for a sufficient period to ensure all residual solvents are removed to within acceptable limits.
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Potential Source | Typical Analytical Method |
| 2-(tert-Butylamino)-3-chloropropan-1-ol | Isomer of the main product | Lack of regioselectivity in epoxide ring opening | HPLC, LC-MS |
| 1,3-Bis(tert-butylamino)propan-2-ol | Diamino-substituted propane | Over-alkylation due to excess amine or prolonged reaction | HPLC, LC-MS |
| 3-(tert-Butylamino)propane-1,2-diol | Dihydroxy analog of the product | Hydrolysis of the chloromethyl group | HPLC, LC-MS |
| tert-Butylamine | Starting material | Incomplete reaction, excess reagent | HS-GC |
| Epichlorohydrin | Starting material | Incomplete reaction | HS-GC |
| Various Solvents | e.g., Methanol, Ethanol, Toluene | Used during synthesis and purification | HS-GC |
Experimental Protocols
Key Experiment: Synthesis of this compound
This is a general procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine in a suitable solvent (e.g., methanol).
-
Addition of Epichlorohydrin: Cool the solution in an ice bath. Slowly add epichlorohydrin dropwise to the stirred solution, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time. The reaction progress should be monitored by TLC or HPLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Hydrochloride Salt Formation: Acidify the organic layer with a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system may be necessary to achieve the desired purity.
Analytical Method: HPLC for Purity and Impurity Profiling
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The lack of a strong chromophore in the analyte and its impurities may necessitate the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or derivatization to introduce a UV-active group.[3]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible, but sensitivity might be limited. As mentioned, CAD or ELSD are often more suitable. Mass spectrometric detection (LC-MS) is invaluable for impurity identification.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
Analytical Method: Headspace GC-FID for Residual Solvents
-
Principle: This method is suitable for volatile impurities like residual solvents and unreacted starting materials.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
GC Conditions:
-
Column: A column with a stationary phase suitable for separating volatile polar and non-polar compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
-
Injector: Headspace autosampler.
-
Detector: Flame Ionization Detector (FID).
-
Temperatures: Optimize oven, injector, and detector temperatures for good separation and peak shape.
-
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the troubleshooting process.
Caption: Impurity formation pathways in the synthesis.
Caption: Troubleshooting workflow for unknown impurities.
References
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride stability issues and degradation products
This technical support center provides guidance on the stability, handling, and analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in an inert atmosphere at room temperature.[1][2] The compound is a white to yellow solid.
Q2: What are the known stability issues for this compound?
A2: While specific degradation studies on this compound are not extensively documented in publicly available literature, analogous compounds with similar structural features, such as beta-blockers like bisoprolol, are known to be susceptible to degradation under various stress conditions.[1] These conditions include hydrolysis (acidic and alkaline), oxidation, and photolysis.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure and data from analogous compounds, the following degradation pathways are plausible:
-
Hydrolysis: Under acidic or alkaline conditions, the chlorohydrin moiety is susceptible to hydrolysis. Intramolecular displacement of the chloride by the hydroxyl group can form a reactive epoxide intermediate. This epoxide can then be hydrolyzed to a diol.
-
Oxidation: The secondary alcohol and the amine functional groups are potential sites for oxidation. Oxidation of the secondary alcohol would yield a ketone, while oxidation of the amine could lead to various products, including N-oxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The naphthalene skeleton in some analogous beta-blockers is a known photosensitizing agent, leading to the formation of various photoproducts.[3] Although this specific compound lacks a naphthalene ring, the potential for photolytic degradation should not be dismissed.
Q4: What are the potential degradation products?
A4: Based on the predicted degradation pathways, potential degradation products could include:
-
1-(tert-Butylamino)propane-2,3-diol: Formed via hydrolysis of the chloro group.
-
1-(tert-Butylamino)-3-chloro-2-propanone: Resulting from the oxidation of the secondary alcohol.
-
N-oxide of 1-(tert-Butylamino)-3-chloropropan-2-ol: Formed through oxidation of the tertiary amine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis. | Degradation of the compound due to improper storage or handling. | 1. Verify storage conditions (inert atmosphere, room temperature). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Loss of potency or inconsistent analytical results. | Instability of the compound in the chosen solvent or analytical mobile phase. | 1. Assess the pH of your solutions, as the compound may be unstable at certain pH values. 2. If using an aqueous mobile phase for HPLC, prepare it fresh daily. 3. Consider using a non-aqueous solvent for sample preparation if hydrolysis is suspected. |
| Discoloration of the solid compound (from white to yellow/brown). | Potential degradation due to exposure to air, light, or elevated temperatures. | 1. Discard the discolored material. 2. Ensure the compound is stored under an inert atmosphere and protected from light. 3. Re-evaluate storage temperature to ensure it remains at room temperature. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for investigating the stability of this compound under various stress conditions. It is based on methodologies used for similar molecules.[1]
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 70°C for a specified period (e.g., 6 days). Neutralize a sample before analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 70°C for a specified period (e.g., 6 days). Neutralize a sample before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature in the dark for a specified period (e.g., 48 hours).
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C) for a specified period (e.g., 48 hours).
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
A suitable starting HPLC method could be a C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH 8), with UV detection at 225 nm.[1]
-
Use mass spectrometry (MS) to identify the molecular weights of the degradation products.
-
Summary of Forced Degradation Conditions (Example)
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 70°C | 6 days |
| Alkaline Hydrolysis | 0.1 N NaOH | 70°C | 6 days |
| Oxidation | 30% v/v H₂O₂ | Room Temperature | 48 hours |
| Wet Heat Degradation | Water | 70°C | 48 hours |
| Photodegradation | N/A | Ambient | As per ICH Q1B |
Visualizations
Caption: Hypothetical degradation pathways for 1-(tert-Butylamino)-3-chloropropan-2-ol.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Optimizing the Synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride
Welcome to the technical support center for the synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q1: I am observing a very low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The reaction between epichlorohydrin and tert-butylamine is exothermic.[1] Insufficient heating may lead to a slow reaction rate, while excessive temperatures can promote the formation of side products.
-
Troubleshooting:
-
Ensure the reaction mixture is maintained at the optimal temperature. A gentle reflux is often effective.
-
Monitor the internal temperature of the reaction.
-
For initial trials, a temperature range of 50-60°C can be a good starting point.
-
-
-
Poor Quality of Reagents: The purity of epichlorohydrin and tert-butylamine is crucial.
-
Troubleshooting:
-
Use freshly distilled epichlorohydrin.
-
Ensure the tert-butylamine is of high purity and free from moisture.
-
Use anhydrous solvents if the reaction is sensitive to water.
-
-
-
Incorrect Stoichiometry: The molar ratio of reactants significantly impacts the reaction outcome.
-
Troubleshooting:
-
Typically, a slight excess of the amine (tert-butylamine) is used to ensure the complete consumption of epichlorohydrin.
-
Carefully verify the calculations for the molar equivalents of all reagents.
-
-
-
Inefficient Mixing: Inadequate agitation can lead to localized temperature gradients and incomplete reaction.
-
Troubleshooting:
-
Ensure vigorous and consistent stirring throughout the reaction.
-
For larger scale reactions, consider using a mechanical stirrer.
-
-
Formation of Significant Byproducts
Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of byproducts. What are these byproducts and how can I minimize their formation?
Possible Side Reactions & Preventative Measures:
-
Formation of Diamine Species: If an excess of epichlorohydrin is used, or if the reaction temperature is too high, the initially formed product can react with another molecule of epichlorohydrin, leading to the formation of a diamine byproduct.
-
Prevention:
-
Use a slight excess of tert-butylamine.
-
Maintain careful control over the reaction temperature.
-
-
-
Hydrolysis of Epichlorohydrin: The presence of water can lead to the hydrolysis of epichlorohydrin to form 3-chloro-1,2-propanediol.
-
Prevention:
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
-
Polymerization: Epichlorohydrin can undergo polymerization, especially at elevated temperatures or in the presence of certain impurities.[2]
-
Prevention:
-
Strictly control the reaction temperature.
-
Use pure reagents to avoid initiating polymerization.
-
-
Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent for this reaction?
The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are commonly used and can facilitate the ring-opening of the epoxide. Aprotic solvents can also be used, but the reaction may proceed slower. For industrial applications, sometimes the reaction is run neat (without a solvent), using an excess of the amine as the liquid phase.
Q4: How can I effectively control the exothermic nature of this reaction?
The reaction between epichlorohydrin and amines is exothermic.[1] To control the exotherm:
-
Add the epichlorohydrin dropwise to the solution of tert-butylamine at a controlled rate.
-
Use an ice bath to cool the reaction vessel, especially during the initial addition phase.
-
Ensure efficient stirring to dissipate heat evenly.
Q5: What is the best method to purify the final hydrochloride salt?
Recrystallization is a highly effective method for purifying this compound.[1][3][4][5][6]
-
Solvent Selection: A common solvent system for recrystallization is a mixture of a protic solvent in which the compound is soluble at high temperatures (e.g., isopropanol, ethanol) and a non-polar solvent in which it is less soluble at room temperature (e.g., diethyl ether, ethyl acetate) to induce precipitation.
-
Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent. If there are insoluble impurities, perform a hot gravity filtration.[3][4] Then, slowly add the second solvent until the solution becomes cloudy. Reheat gently until the solution is clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration.[6]
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of 1-(tert-butylamino)-3-chloropropan-2-ol. Note: These are representative values based on typical outcomes for this reaction type and should be optimized for your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 30-40°C | 50-60°C (Reflux) | > 70°C | Higher temperatures generally increase the reaction rate but may lead to more byproducts, reducing the overall yield of the desired product. |
| Solvent | Methanol | Ethanol | Neat (Excess Amine) | Protic solvents like methanol and ethanol facilitate the reaction. Running the reaction neat can be efficient but requires careful temperature control. |
| Molar Ratio (Amine:Epoxide) | 1:1 | 1.2:1 | 2:1 | A slight excess of the amine (1.2:1) is often optimal to ensure full conversion of the epichlorohydrin and minimize diamine formation. A large excess may complicate purification. |
Experimental Protocols
Synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place tert-butylamine (1.2 equivalents) and a suitable solvent (e.g., methanol).
-
Addition of Epichlorohydrin: Cool the flask in an ice bath. Add epichlorohydrin (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 50-60°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude oil is 1-(tert-butylamino)-3-chloropropan-2-ol.
Preparation of this compound
-
Dissolution: Dissolve the crude 1-(tert-butylamino)-3-chloropropan-2-ol in a suitable solvent such as isopropanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold diethyl ether) to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
Technical Support Center: Synthesis of β-Blockers using 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of β-blockers utilizing 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of β-blockers.
Issue 1: Low Yield of the Desired β-Blocker
Q: My reaction is resulting in a low yield of the target β-blocker. What are the potential causes and how can I improve the yield?
A: A low yield can be attributed to several factors, including suboptimal reaction conditions and the formation of side products. Here are key areas to investigate:
-
Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the phenol will not be fully deprotonated, leading to a slower and incomplete reaction.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in at least a stoichiometric amount relative to the phenol. The choice of base can be critical, and empirical optimization may be necessary.
-
-
Reaction Temperature and Time: The reaction kinetics are sensitive to temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may promote the formation of side products.
-
Solution: Optimize the reaction temperature. A stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help identify the optimal condition. Similarly, ensure the reaction is allowed to proceed for a sufficient duration to reach completion.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.
-
Solution: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally effective for this type of O-alkylation as they can solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[1] Protic solvents may solvate the phenoxide, reducing its nucleophilicity.[1]
-
Issue 2: Presence of Significant Impurities in the Product
Q: I am observing significant impurities in my final product. What are the likely side reactions, and how can I minimize them?
A: The presence of impurities is often due to competing side reactions. The primary side reactions in this synthesis are the formation of a bis-ether impurity and C-alkylation of the phenol.
-
Formation of Bis-[3-(tert-butylamino)-2-hydroxypropyl] ether: This impurity arises from the reaction of the hydroxyl group of one molecule of 1-(tert-Butylamino)-3-chloropropan-2-ol with the chloromethyl group of another molecule under basic conditions.
-
Solution: Using a catalytic amount of base rather than a full equivalent can reduce the formation of such dimeric by-products.[2] It is also advisable to add the this compound slowly to the reaction mixture containing the deprotonated phenol to maintain a low concentration of the free chloropropanolamine.
-
-
C-Alkylation of the Phenol: Instead of the desired O-alkylation, the alkylating agent can react with the aromatic ring of the phenol, leading to C-alkylated byproducts.[1] This is more likely to occur with highly activated phenols or under specific solvent conditions.
-
Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[1] Using a less reactive phenoxide (e.g., by using a weaker base) might also reduce the propensity for C-alkylation.
-
-
Formation of Dimer Impurities: Dimerization can occur, leading to impurities such as 3,3'-(Isopropylazanediyl) bis [1-(4-((2-isopropoxyethoxy) methyl) phenoxy) propan-2-ol] in the synthesis of related compounds like Bisoprolol.[3]
-
Solution: Optimizing the stoichiometry of the reactants is crucial. For instance, in the synthesis of propranolol, increasing the molar ratio of isopropylamine was found to prevent the formation of undesired by-products from secondary reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of β-blockers using this compound?
A: The synthesis proceeds via a nucleophilic substitution reaction (specifically, a Williamson ether synthesis). The process can be summarized in the following steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of the substituted phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then attacks the primary carbon bearing the chlorine atom in 1-(tert-Butylamino)-3-chloropropan-2-ol, displacing the chloride ion.
-
Formation of the Ether Linkage: This results in the formation of an ether bond, connecting the aryloxy group to the propanolamine backbone, yielding the desired β-blocker.
Q2: How can I monitor the progress of the reaction?
A: The progress of the reaction can be effectively monitored using chromatographic techniques.
-
Thin Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the disappearance of the starting materials (phenol and the chloropropanolamine) and the appearance of the product. A suitable solvent system should be developed to achieve good separation between the spots.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of the percentage conversion of reactants to products and can also be used to quantify the formation of any side products.
Q3: What are the recommended purification methods for the final β-blocker product?
A: The choice of purification method depends on the physical properties of the product and the nature of the impurities. Common methods include:
-
Crystallization: If the β-blocker is a solid, crystallization from a suitable solvent or solvent mixture is often the most effective method for achieving high purity.
-
Column Chromatography: For products that are difficult to crystallize or to separate from closely related impurities, column chromatography on silica gel is a powerful purification technique. A gradient of solvents with increasing polarity is typically used for elution.
-
Acid-Base Extraction: Since the product is an amine, it can be converted to its salt form by treatment with an acid, extracted into an aqueous layer, and then regenerated by the addition of a base. This can be an effective way to separate it from non-basic impurities.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Purity (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K2CO3 (1.2 eq) | NaH (1.1 eq) | Cs2CO3 (1.5 eq) |
| Solvent | DMF | THF | Acetonitrile |
| Temperature | 80 °C | 65 °C | 75 °C |
| Reaction Time | 12 h | 24 h | 18 h |
| Product Yield (%) | 75 | 85 | 80 |
| Bis-ether Impurity (%) | 5 | 2 | 3 |
| C-alkylated Impurity (%) | 2 | <1 | 1.5 |
Note: This table presents illustrative data based on general principles of organic synthesis. Actual results will vary depending on the specific phenol and precise experimental conditions.
Experimental Protocols
General Protocol for the Synthesis of a β-Blocker
This protocol provides a general methodology for the reaction of a substituted phenol with this compound.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K2CO3, 1.5 eq)
-
Solvent (e.g., DMF)
Procedure:
-
To a stirred solution of the substituted phenol in DMF, add the base (e.g., K2CO3).
-
Heat the mixture to a specified temperature (e.g., 80 °C) and stir for 1 hour to ensure the formation of the phenoxide.
-
Add this compound to the reaction mixture portion-wise over 30 minutes.
-
Monitor the reaction progress by TLC until the starting phenol is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired β-blocker.
Visualizations
Caption: General reaction pathway for beta-blocker synthesis.
Caption: Troubleshooting workflow for beta-blocker synthesis.
References
Propranolol Synthesis: A Technical Support Guide to Minimizing By-Product Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize by-product formation during the synthesis of propranolol. The following information is designed to address specific issues encountered during laboratory experiments, offering detailed protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in propranolol synthesis?
A1: The most frequently encountered by-products in the common synthetic route starting from 1-naphthol and epichlorohydrin are:
-
Propranolol Glycol (Propranolol EP Impurity A): Formed by the hydrolysis of the epoxide intermediate, 3-(1-naphthyloxy)-1,2-epoxypropane.[1]
-
Tertiary Amine By-product: Results from the reaction of propranolol with another molecule of the epoxide intermediate.
-
1,3-Di(1-naphthyloxy)-2-propanol: This "bis-ether" impurity arises from the reaction of 1-naphthol with both the primary and secondary carbons of epichlorohydrin or its derivatives.
-
N-Nitroso-propranolol: A potentially carcinogenic impurity that can form under certain conditions during manufacturing or storage.
Q2: How can I reduce the formation of the tertiary amine by-product?
A2: The formation of the tertiary amine by-product can be significantly reduced by optimizing the molar ratio of the reactants. Using an excess of isopropylamine helps to ensure that the epoxide intermediate reacts preferentially with isopropylamine rather than with the already formed propranolol.[2] A reactant molar ratio of 1:3 (epoxide to isopropylamine) has been shown to improve reaction selectivity.[2]
Q3: What is the role of a phase transfer catalyst in propranolol synthesis?
A3: A phase transfer catalyst (PTC), such as benzyltriethylammonium chloride, is used in the initial etherification reaction between 1-naphthol and epichlorohydrin.[1][3] This is particularly useful when the reaction is carried out in a two-phase system (e.g., aqueous NaOH and an organic solvent). The PTC facilitates the transfer of the naphthoxide ion from the aqueous phase to the organic phase, where it can react with epichlorohydrin, leading to higher yields and potentially fewer side reactions.
Q4: Can the reaction temperature influence by-product formation?
A4: Yes, controlling the reaction temperature is crucial. For the ring-opening reaction of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine, maintaining a mild temperature, for instance below 30°C, can help to minimize side reactions and improve the purity of the final product.[4] Higher temperatures can lead to an increase in the formation of by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Propranolol | Incomplete reaction of the epoxide intermediate. | - Increase the molar excess of isopropylamine. - Consider using a catalyst such as triethylamine to drive the reaction to completion.[4] - Ensure adequate reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC).[4] |
| High Levels of Propranolol Glycol Impurity | Presence of water leading to hydrolysis of the epoxide intermediate. | - Use anhydrous solvents for the reaction. - If an aqueous base is used in the first step, ensure complete removal of water before proceeding to the next step. |
| Formation of 1,3-Di(1-naphthyloxy)-2-propanol | Reaction of 1-naphthol at both ends of the C3 unit. | - Control the stoichiometry of 1-naphthol to epichlorohydrin carefully. - A stepwise addition of reagents may help to control the reaction. |
| Product is difficult to purify | Presence of multiple closely-related by-products. | - Optimize reaction conditions to minimize by-product formation from the start. - Employ efficient purification techniques such as column chromatography or recrystallization from a suitable solvent system like toluene/hexane.[1][4] |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield and purity of propranolol, based on findings from various studies.
| Catalyst/Method | Reactant Molar Ratio (Epoxide:Isopropylamine) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Triethylamine | 1 : 1.1 | < 30 | 5 h | 93.8 | 99.3 | [4] |
| Triethylamine | 1 : 1.3 | < 30 | 5.5 h | 94.1 | 99.2 | [4] |
| Triethylamine | 1 : 1.0 | < 30 | 6 h | 93.0 | 99.1 | [4] |
| N,N-diisopropylethylamine | 1 : 2.0 | 45 | 4 h | 91.3 | 99.1 | [3] |
| Amine-functionalised graphene oxide (NGO) membrane reactor | 1 : 3 | 23 | < 4.63 s | ~100 | ~100 | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Propranolol using Triethylamine Catalyst[4]
This protocol is based on a patented method designed for high yield and purity.
Step 1: Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane
-
This intermediate is typically synthesized by reacting 1-naphthol with epichlorohydrin in the presence of a base. Detailed procedures can be found in various organic chemistry literature.
Step 2: Ring-opening reaction to form Propranolol
-
In a reaction flask, dissolve 200.2 g of 3-(1-naphthyloxy)-1,2-epoxypropane and 70.9 g of isopropylamine in 1800 ml of methylene dichloride.
-
Maintain the temperature below 30°C while stirring.
-
Slowly add 4.0 g of triethylamine dropwise.
-
After the addition is complete, continue stirring the reaction at 25-30°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (approximately 5 hours), stop the reaction.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from a toluene/n-hexane mixture to obtain pure propranolol.
Visualizations
Propranolol Synthesis Pathway and By-product Formation
Caption: Synthetic pathway of propranolol highlighting key steps and common by-product formation routes.
Troubleshooting Logic for Propranolol Synthesis
Caption: A logical workflow for troubleshooting common issues in propranolol synthesis.
References
Improving the chiral purity of beta-blockers synthesized from 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
Welcome to the technical support center for the synthesis and purification of chiral beta-blockers derived from 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a focus on improving the chiral purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and purification of chiral beta-blockers.
Q1: My final beta-blocker product shows low enantiomeric excess (% ee). What are the potential causes and how can I troubleshoot this?
A1: Low enantiomeric excess can stem from several factors throughout your synthesis and purification process. The first step is to validate your analytical method (typically chiral HPLC) to ensure your % ee measurement is accurate. Once the analysis is confirmed, investigate the following potential causes:
-
Inefficient Chiral Resolution: The chosen method for separating the enantiomers may not be optimal.
-
Enzymatic Kinetic Resolution:
-
Incorrect Enzyme: The selected lipase may have low enantioselectivity for your specific substrate. Screen a variety of lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia) to find the most effective one.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and acyl donor can significantly impact enzyme activity and selectivity. Systematically optimize these parameters. For instance, lipases often show higher activity in non-polar organic solvents.[3]
-
Low Substrate Purity: Impurities in the racemic starting material can inhibit or alter the selectivity of the enzyme. Ensure the purity of your this compound starting material.
-
-
Diastereomeric Salt Recrystallization:
-
Inappropriate Resolving Agent: The chiral resolving agent may not form diastereomeric salts with a significant enough solubility difference for effective separation. Common resolving agents for amines include chiral acids like tartaric acid derivatives.[4][5]
-
Incorrect Solvent System: The choice of solvent is critical for successful recrystallization. A solvent system where the desired diastereomeric salt has low solubility while the other remains in solution is ideal.[4]
-
-
-
Racemization During Synthesis: The chiral centers may be compromised during the synthetic steps following the resolution.
-
Harsh Reaction Conditions: High temperatures or the presence of strong acids or bases can lead to racemization. Employ milder reaction conditions where possible.
-
-
Inaccurate Chiral Analysis: Your chiral HPLC or GC method may not be providing an accurate measurement of the enantiomeric ratio.
-
Poor Resolution: The enantiomer peaks may not be baseline separated (Rs < 1.5), leading to inaccurate integration. Optimize the mobile phase, column temperature, and flow rate.
-
Different Response Factors: The two enantiomers may have different responses in the detector (e.g., UV absorbance). It is crucial to determine the response factor for each enantiomer and apply a correction if necessary.
-
Below is a troubleshooting workflow to address low enantiomeric excess:
Q2: I am using enzymatic kinetic resolution, but the reaction is very slow or stalls before 50% conversion. What can I do?
A2: Slow or incomplete enzymatic reactions can be due to several factors related to the enzyme's activity and stability. Here are some troubleshooting steps:
-
Enzyme Inhibition: Impurities in your substrate or solvent may be inhibiting the lipase. Ensure your starting materials and solvent are of high purity.
-
Enzyme Denaturation: The reaction temperature may be too high, or the solvent may be denaturing the enzyme. Optimize the temperature (lipases often work well between 30-50°C) and choose a solvent known to be compatible with lipases (e.g., hexane, toluene, MTBE).
-
Poor Enzyme-Substrate Interaction: The enzyme may not be effectively accessing the substrate.
-
Immobilized Enzymes: Ensure adequate mixing to facilitate contact between the immobilized enzyme and the substrate in the solution.
-
Solvent Choice: The solvent can influence the conformation of the enzyme and its interaction with the substrate. Screening different solvents is recommended.
-
-
Product Inhibition: The product of the reaction (the acylated enantiomer or the alcohol by-product from the acyl donor) may be inhibiting the enzyme. This can sometimes be mitigated by in-situ removal of the product, although this is more advanced.
-
Insufficient Acyl Donor: Ensure you are using a sufficient excess of the acyl donor (e.g., vinyl acetate, isopropenyl acetate).
Q3: My chiral HPLC analysis shows poor peak shape (e.g., tailing or fronting). How can I improve this?
A3: Poor peak shape in chiral HPLC can compromise the accuracy of your % ee determination. Here are common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.
-
Secondary Interactions: Interactions between the analyte and the silica support of the chiral stationary phase can cause peak tailing.
-
For basic analytes like beta-blockers, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1%). This will compete with your analyte for active sites on the stationary phase and improve peak shape.[6]
-
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for your analyte and column.
-
Adjust the ratio of your solvents. For normal phase chromatography, this is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).
-
Consider a different alcohol modifier. The choice of alcohol can influence peak shape and resolution.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained impurities, or the stationary phase may have degraded. Try flushing the column with a strong solvent (compatible with the specific stationary phase) or, if the problem persists, replace the column.
Data Presentation
The following tables summarize quantitative data for different chiral separation methods for beta-blockers and their precursors.
Table 1: Comparison of Chiral HPLC Methods for Beta-Blocker Separation
| Beta-Blocker | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Bisoprolol | Chirobiotic V | Methanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v) | 0.5 | >1.5 | [6] |
| Metoprolol | Chiralcel OD-H | n-Hexane/Isopropanol/Diethylamine (variable ratios) | 1.0 | Baseline | [7] |
| Propranolol | Chiralpak AD | n-Hexane/Ethanol/Diethylamine (variable ratios) | 0.6 | >1.5 | |
| Atenolol | Chiral-AGP | 10 mM Sodium Phosphate buffer (pH 7.0)/Methanol (95:5 v/v) | 0.9 | Baseline | [8] |
| Betaxolol | Chirobiotic T | Methanol/Glacial Acetic Acid/Triethylamine (100:0.020:0.025 v/v/v) | 1.5 | 1.83 | [9] |
Table 2: Lipase-Catalyzed Kinetic Resolution of Beta-Blocker Precursors
| Substrate | Lipase | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Remaining Alcohol | Reference |
| Propranolol Precursor (halohydrin) | Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Toluene | >99% | [10][11] |
| Bisoprolol Precursor (chlorohydrin) | Candida antarctica Lipase B (CALB) | Vinyl Butanoate | Acetonitrile | 99% | [12] |
| Metoprolol Precursor (amino alcohol) | Not Specified | HCS as chiral auxiliary | Not Specified | >99% | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Chlorohydrin
This protocol provides a general starting point for the enzymatic kinetic resolution of a racemic chlorohydrin precursor to a beta-blocker. Optimization of specific parameters will be necessary for each substrate.
-
Materials and Reagents:
-
Racemic chlorohydrin precursor
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)
-
Anhydrous organic solvent (e.g., toluene, hexane, or acetonitrile)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
-
Experimental Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add the racemic chlorohydrin (1 equivalent).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the anhydrous organic solvent to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Begin stirring the mixture at the desired temperature (e.g., 30-45°C).
-
Add the acyl donor (typically 0.6-1.5 equivalents).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 3, 6, 12, 24 hours).
-
Analyze the aliquots by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol (substrate, ees) and the formed ester (product, eep), and the conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the acylated product can be separated by silica gel column chromatography.
-
The following diagram illustrates the general workflow for this enzymatic kinetic resolution:
Protocol 2: Chiral HPLC Analysis of Beta-Blocker Enantiomers
This protocol provides a general guideline for the analytical separation of beta-blocker enantiomers.
-
Instrumentation and Column:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Chiralpak AD-H, Chirobiotic V, or similar).[6]
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase according to the optimized conditions for your specific beta-blocker and column (see Table 1 for examples).
-
A typical mobile phase for normal phase chromatography consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine).[6]
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of your beta-blocker sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the column temperature, flow rate, and UV detection wavelength as per your optimized method. A common detection wavelength for beta-blockers is around 230 nm.[6]
-
Inject a small volume of the sample solution (e.g., 10 µL).
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
The logical relationship for selecting a chiral purification method is outlined below:
References
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, a key intermediate in pharmaceutical development. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis involves the nucleophilic ring-opening of epichlorohydrin with tert-butylamine. The resulting amino alcohol (free base) is then treated with hydrochloric acid to form the hydrochloride salt.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors. The most common culprits include:
-
Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or improper molar ratios of reactants.
-
Side reactions: The formation of byproducts, such as the bis-adduct where a second molecule of epichlorohydrin reacts with the secondary amine, can significantly reduce the yield of the desired product.
-
Suboptimal work-up and purification: Product loss can occur during extraction, washing, and crystallization steps.
Q3: My final product is a viscous oil or a sticky solid instead of a crystalline powder. What could be the issue?
The formation of an oil or a non-crystalline solid often indicates the presence of impurities. These can include unreacted starting materials, side products, or residual solvent. Inadequate drying or improper pH adjustment during the hydrochloride salt formation can also lead to a non-crystalline product.
Q4: How can I minimize the formation of the bis-adduct impurity?
The formation of the bis-adduct, 1,1'-[(tert-butyl)imino]bis(3-chloropropan-2-ol), is a common side reaction. To minimize its formation, it is recommended to use a molar excess of tert-butylamine relative to epichlorohydrin. This ensures that the epichlorohydrin is more likely to react with the primary amine of tert-butylamine rather than the secondary amine of the product.
Q5: What is the best way to purify the crude 1-(tert-Butylamino)-3-chloropropan-2-ol free base before converting it to the hydrochloride salt?
Purification of the free base can be achieved through vacuum distillation or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. For smaller scales, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be effective. For larger scales, vacuum distillation is often more practical.
Q6: How do I properly form and crystallize the hydrochloride salt?
To form the hydrochloride salt, the purified free base is typically dissolved in a suitable organic solvent, such as isopropanol or diethyl ether. A solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) is then added slowly with stirring until the solution is acidic. The hydrochloride salt will precipitate out of the solution. To obtain a crystalline solid, it is important to control the rate of precipitation by adjusting the temperature and the rate of acid addition. The resulting solid should be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum.
Troubleshooting Guide
This table provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using TLC or GC. - Increase the reaction time or temperature as needed. |
| Suboptimal molar ratio | - Use a molar excess of tert-butylamine (e.g., 1.5 to 2 equivalents) to epichlorohydrin. | |
| Formation of bis-adduct | - Maintain a lower reaction temperature to favor the primary amine reaction. - Use a significant excess of tert-butylamine. | |
| Product is an Oil or Sticky Solid | Presence of impurities | - Purify the free base by vacuum distillation or column chromatography before salt formation. |
| Residual solvent | - Ensure the product is thoroughly dried under vacuum. | |
| Incorrect pH during salt formation | - Ensure complete protonation by adding a slight excess of HCl and check the pH. | |
| Formation of Significant Side Products | High reaction temperature | - Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) to improve selectivity. |
| Incorrect order of addition | - Add epichlorohydrin dropwise to a solution of tert-butylamine to maintain an excess of the amine throughout the reaction. | |
| Difficulty in Isolating the Hydrochloride Salt | Inappropriate solvent for precipitation | - Use a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or isopropanol. A mixture of solvents can also be effective. |
| Product is too soluble | - Cool the solution to induce precipitation. If necessary, slowly add a non-polar co-solvent to decrease solubility. |
Experimental Protocols
Synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol (Free Base)
Materials:
-
tert-Butylamine
-
Epichlorohydrin
-
Methanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (e.g., 1.5 eq.) in methanol.
-
Cool the solution in an ice bath.
-
Add epichlorohydrin (1.0 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
Conversion to this compound
Materials:
-
Crude or purified 1-(tert-Butylamino)-3-chloropropan-2-ol
-
Isopropanol (or anhydrous diethyl ether)
-
Hydrochloric acid solution (e.g., concentrated HCl or HCl in isopropanol)
Procedure:
-
Dissolve the 1-(tert-Butylamino)-3-chloropropan-2-ol free base in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add the hydrochloric acid solution dropwise with constant stirring until the solution is acidic (test with pH paper).
-
A white precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold isopropanol or diethyl ether.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Recrystallization of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the recrystallization techniques for purifying 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
A1: Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, this process is essential to achieve the high purity required for pharmaceutical applications and to ensure the final product consists of well-defined crystals. The underlying principle is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This temperature-dependent solubility differential is key to achieving a high recovery of the purified product. For amine salts like this compound, polar solvents are generally effective.[1] A systematic approach involves testing the solubility of a small amount of the compound in various solvents at both room temperature and upon heating.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system, also known as a solvent-antisolvent system, can be very effective, especially when a single solvent does not provide the ideal solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) to induce crystallization. The two solvents must be miscible.
Q4: What are the common challenges encountered during the recrystallization of this compound?
A4: Common issues include the failure of crystals to form, the formation of an oil instead of crystals ("oiling out"), and low recovery of the purified product. These challenges can often be addressed by adjusting the solvent system, controlling the cooling rate, or using techniques to induce crystallization.
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
-
Possible Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
-
Possible Cause: The compound may be highly soluble in the chosen solvent even at low temperatures.
-
Solution: Consider using a different solvent or a mixed-solvent system. If using a mixed-solvent system, carefully add more of the "poor" solvent (antisolvent).
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
-
Possible Cause: The melting point of the compound may be lower than the boiling point of the solvent, causing it to separate as a liquid.
-
Solution: Try using a lower-boiling point solvent or a mixed solvent system that allows for crystallization at a lower temperature.
-
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Consider a preliminary purification step, such as a wash or another purification technique, before recrystallization.
-
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.
Issue 3: Low Yield of Recovered Crystals
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
-
Possible Cause: The crystals were washed with a solvent that was not cold, leading to dissolution of the product.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
-
Possible Cause: Premature crystallization occurred during a hot filtration step.
-
Solution: Use a slight excess of solvent during hot filtration and pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. The excess solvent can be evaporated after filtration.
-
Data Presentation
Table 1: Qualitative Solvent Selection Guide for Recrystallization
| Solvent System | Suitability for this compound | Notes |
| Single Solvents | ||
| Methanol | Potentially suitable | High polarity, may have high solubility even at low temperatures. |
| Ethanol | Good potential | A common solvent for recrystallizing amine hydrochlorides. |
| Isopropanol | Good potential | Often a good choice for achieving a significant solubility difference with temperature. |
| Water | Potentially suitable | High polarity, but solubility might be too high for good recovery. |
| Acetone | May be suitable, requires testing | Lower polarity, could be used as an antisolvent. |
| Ethyl Acetate | Likely a poor solvent | Generally too non-polar for hydrochloride salts. May be used as an antisolvent. |
| Mixed Solvents | ||
| Ethanol/Water | Highly promising | Allows for fine-tuning of polarity to optimize solubility and crystal formation. |
| Isopropanol/Water | Highly promising | Similar to ethanol/water, offers good control over the crystallization process. |
| Methanol/Ethyl Acetate | Worth investigating | A polar solvent with a less polar antisolvent can be effective. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol describes a general procedure using a mixed solvent system of ethanol and water, which is a common and effective choice for amine hydrochlorides.
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to the flask while stirring and heating in a water bath until the solid dissolves completely.
2. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, add a small excess of hot ethanol before filtering. Use a pre-heated funnel and receiving flask.
3. Induction of Crystallization:
- To the hot, clear solution, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
4. Crystal Formation:
- Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.
- Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
6. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General experimental workflow for recrystallization.
References
Analytical methods for detecting impurities in 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. The following sections detail analytical methods for impurity detection, including potential challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, and degradation products. Based on the synthesis of structurally similar beta-blocker intermediates, potential impurities may include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
Process-related impurities: These can include dimers, products from incomplete reactions, or results of side reactions like the ring-opening of epoxides.[1]
-
Degradation products: These can form during storage or as a result of exposure to stress conditions such as acid, base, oxidation, heat, or light.[2][3]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: Due to the polar nature and lack of a strong chromophore in this compound, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. However, derivatization is necessary to increase the volatility of the polar analyte.[7][8]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial for resolving the active pharmaceutical ingredient (API) from its degradation products. The development process typically involves:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[2][3][9][10]
-
Method Development and Optimization: An HPLC method (e.g., HILIC or ion-pair) is developed to separate the API from all observed degradation products. Key parameters to optimize include the column, mobile phase composition, pH, and temperature.
-
Method Validation: The developed method is validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Use a new column or a guard column to protect the analytical column. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector- Air bubbles in the system- Leaks in the system | - Use high-purity solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Check all fittings and connections for leaks. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and delivery of the mobile phase.- Use a column oven to maintain a constant temperature.- Allow sufficient time for column equilibration between runs. |
| Low Resolution Between Peaks | - Incorrect mobile phase composition- Inappropriate column chemistry- Flow rate is too high | - Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration).- Try a different column with a different stationary phase (e.g., HILIC).- Reduce the flow rate to improve separation efficiency. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Solution |
| No or Low Analyte Signal | - Incomplete derivatization- Analyte degradation in the injector- Issues with the MS detector | - Optimize the derivatization reaction conditions (reagent, temperature, time).[7][8][11]- Use a lower injector temperature or a deactivated liner.- Tune and calibrate the mass spectrometer. |
| Ghost Peaks | - Contamination from previous injections- Bleed from the column or septum | - Bake out the column at a high temperature.- Use a high-quality, low-bleed septum. |
| Poor Peak Shape | - Active sites in the GC system- Incompatible solvent | - Deactivate the injector liner and use a deactivated column.- Ensure the sample is dissolved in a volatile and compatible solvent. |
| Matrix Interference | - Co-eluting compounds from the sample matrix | - Improve sample preparation to remove interfering substances.- Use a more selective MS scan mode (e.g., Selected Ion Monitoring - SIM). |
Experimental Protocols
Proposed HPLC-HILIC Method for Impurity Profiling
-
Column: HILIC column (e.g., silica-based with a polar stationary phase), 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm (if response is sufficient) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for better sensitivity with non-chromophoric compounds.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration of 1 mg/mL.
Proposed GC-MS Method for Volatile Impurities
-
Derivatization:
-
Dry an aliquot of the sample under nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-500
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data for impurities in a batch of this compound. Actual values would need to be determined through method validation.
| Impurity | Retention Time (min) | LOD (%) | LOQ (%) | Concentration in Batch (%) |
| Impurity A | 5.2 | 0.01 | 0.03 | 0.08 |
| Impurity B | 7.8 | 0.02 | 0.05 | Not Detected |
| Impurity C | 10.1 | 0.01 | 0.04 | 0.12 |
| Unknown Impurity 1 | 12.5 | - | - | 0.06 |
Visualizations
References
- 1. ijper.org [ijper.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. jocpr.com [jocpr.com]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. welch-us.com [welch-us.com]
- 7. m.youtube.com [m.youtube.com]
- 8. weber.hu [weber.hu]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Beta-Blocker Synthesis: Epichlorohydrin vs. 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For researchers, scientists, and drug development professionals, the synthesis of beta-blockers is a critical area of study. The choice of starting materials significantly impacts the efficiency, safety, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two key precursors in beta-blocker synthesis: the traditional building block, epichlorohydrin, and the more advanced intermediate, 1-(tert-butylamino)-3-chloropropan-2-ol hydrochloride.
This comparison focuses on the synthesis of two widely used beta-blockers, propranolol and atenolol, to illustrate the practical differences between these two synthetic routes. While the epichlorohydrin route is well-documented with extensive experimental data, quantitative comparisons for the this compound route are less prevalent in publicly available literature.
Performance Comparison at a Glance
The following tables summarize the key quantitative data for the synthesis of propranolol and atenolol via the epichlorohydrin route. A qualitative comparison is provided for the this compound route due to the limited availability of direct comparative experimental data.
Table 1: Synthesis of Propranolol
| Parameter | Epichlorohydrin Route | This compound Route |
| Overall Yield | 70-90% | Data not readily available for direct comparison |
| Purity | High, often requiring recrystallization | Expected to be high, potentially reducing purification steps |
| Number of Key Steps | 2 (Glycidyl ether formation and aminolysis) | 1 (Direct condensation) |
| Reaction Time | 6-24 hours | Potentially shorter due to fewer steps |
| Reaction Temperature | 50-80°C | Data not readily available for direct comparison |
| Key Reagents | 1-Naphthol, Epichlorohydrin, Isopropylamine, Base (e.g., NaOH, KOH) | 1-Naphthol, 1-(tert-Butylamino)-3-chloropropan-2-ol HCl, Base |
| Safety Concerns | Use of highly toxic and carcinogenic epichlorohydrin | Avoids direct handling of epichlorohydrin by the end-user |
Table 2: Synthesis of Atenolol
| Parameter | Epichlorohydrin Route | This compound Route |
| Overall Yield | 60-95% | Data not readily available for direct comparison |
| Purity | High, often requiring recrystallization | Expected to be high, potentially reducing purification steps |
| Number of Key Steps | 2 (Glycidyl ether formation and aminolysis) | 1 (Direct condensation) |
| Reaction Time | 12-48 hours | Potentially shorter due to fewer steps |
| Reaction Temperature | 40-100°C | Data not readily available for direct comparison |
| Key Reagents | 4-Hydroxyphenylacetamide, Epichlorohydrin, Isopropylamine, Base | 4-Hydroxyphenylacetamide, 1-(tert-Butylamino)-3-chloropropan-2-ol HCl, Base |
| Safety Concerns | Use of highly toxic and carcinogenic epichlorohydrin | Avoids direct handling of epichlorohydrin by the end-user |
Synthesis Pathways and Logical Relationships
The synthesis of beta-blockers using these two precursors follows distinct pathways. The epichlorohydrin route is a two-step process involving the formation of a glycidyl ether intermediate followed by a ring-opening reaction with an amine. The this compound route offers a more direct, single-step condensation.
Synthetic pathways for beta-blocker synthesis.
Experimental Protocols
Epichlorohydrin Route: Synthesis of Propranolol
This protocol outlines the synthesis of propranolol from 1-naphthol and epichlorohydrin.
Step 1: Synthesis of 1-(Naphthyloxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)
-
In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 1-naphthol (1.0 mol) in a suitable solvent such as toluene or dimethylformamide (DMF).
-
Add a base, such as powdered sodium hydroxide (1.1 mol) or potassium carbonate (1.5 mol), to the solution.
-
Add epichlorohydrin (1.2 mol) dropwise to the mixture while maintaining the temperature at 60-70°C.
-
After the addition is complete, continue stirring the mixture at the same temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining base and unreacted epichlorohydrin.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude glycidyl ether intermediate. This intermediate can be purified by vacuum distillation. A yield of approximately 95% can be expected.[1]
Step 2: Synthesis of Propranolol
-
Dissolve the 1-(naphthyloxy)-2,3-epoxypropane (1.0 mol) in a suitable solvent like ethanol or isopropanol.
-
Add isopropylamine (1.5 mol) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until the glycidyl ether is consumed.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude propranolol can be purified by recrystallization from a suitable solvent such as diethyl ether or a mixture of toluene and hexane.[2] The final yield of propranolol is typically in the range of 70-90%.[2][3]
This compound Route: General Synthesis of Beta-Blockers
General Procedure:
-
Dissolve the aromatic alcohol (e.g., 1-naphthol for propranolol) (1.0 mol) in a suitable polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as sodium hydride or potassium tert-butoxide (1.1 mol), to the solution to form the corresponding phenoxide.
-
Add this compound (1.0 mol) to the reaction mixture. The hydrochloride may need to be neutralized to the free base prior to or in situ during the reaction.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120°C.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Impurity Profile and Safety Considerations
Epichlorohydrin Route:
The use of epichlorohydrin is the primary safety concern in this synthetic route. Epichlorohydrin is a highly toxic, flammable, and reactive substance classified as a probable human carcinogen.[5][6][7] Its handling requires stringent safety measures, including specialized equipment and personal protective equipment.
Common impurities in this route can arise from:
-
Incomplete reaction: Residual epichlorohydrin or the starting aromatic alcohol.
-
Side reactions: Formation of di-ethers or other byproducts due to the high reactivity of epichlorohydrin.[8]
-
Hydrolysis of the epoxide intermediate.
This compound Route:
The primary advantage of this route is the avoidance of direct handling of epichlorohydrin by the end-user, significantly improving the safety profile of the synthesis. This compound is a stable solid and is less hazardous than epichlorohydrin.
Impurities in this route may include:
-
Unreacted starting materials.
-
Byproducts from side reactions, although potentially fewer than in the epichlorohydrin route due to the more controlled nature of the reaction.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and analysis of a beta-blocker, applicable to both synthetic routes.
General workflow for beta-blocker synthesis and quality control.
Conclusion
The traditional synthesis of beta-blockers using epichlorohydrin is a well-established and high-yielding method. However, it is accompanied by significant safety risks due to the hazardous nature of epichlorohydrin.
The use of this compound as a starting material presents a potentially safer and more streamlined alternative. By incorporating the aminopropanol side chain in a pre-formed, stable intermediate, this route circumvents the need for handling epichlorohydrin directly and may reduce the number of synthetic steps and potential side reactions.
While detailed, direct comparative data on yield and purity for the this compound route is not as extensively documented, its inherent safety advantages make it a compelling option for modern drug development and manufacturing. Further research and publication of quantitative data for this route would be highly beneficial for the pharmaceutical industry to make fully informed decisions on the most optimal synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5319141A - Process of making nadolol - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Analytical Validation of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity validation of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supported by illustrative experimental data and detailed protocols.
Introduction to Analytical Challenges
This compound is a secondary amine and a chloropropanol derivative. Due to its chemical structure, it presents specific analytical challenges:
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct UV detection in HPLC challenging at low concentrations.
-
Polarity: Its polar nature can lead to poor retention on traditional reversed-phase HPLC columns.
-
Volatility of Potential Impurities: Residual solvents and starting materials used in its synthesis are often volatile, necessitating methods like Gas Chromatography for their determination.
To address these challenges, derivatization techniques for HPLC or alternative detection methods are often employed. For volatile impurities, headspace GC is the industry standard.
Comparison of Key Analytical Techniques
The primary methods for assessing the purity of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with derivatization, and Gas Chromatography with Flame Ionization Detection (GC-FID).
| Feature | RP-HPLC with Pre-column Derivatization | GC-FID |
| Principle | Separation based on polarity differences on a reversed-phase column after chemical modification to introduce a chromophore. | Separation of volatile compounds based on their boiling points and interactions with the stationary phase. |
| Primary Application | Assay of the main component and detection of non-volatile related substances (impurities). | Determination of volatile impurities, including residual solvents and unreacted starting materials. |
| Advantages | High resolution for complex mixtures of related substances. High sensitivity with appropriate derivatizing agent. Stability-indicating capabilities. | High sensitivity for volatile organic compounds. Excellent quantitative performance. |
| Disadvantages | Derivatization step can be complex, time-consuming, and a source of variability. May not be suitable for highly volatile impurities. | Not suitable for non-volatile impurities. Thermal degradation of the analyte can be a concern. |
Illustrative Analytical Validation Data
The following tables summarize typical validation parameters for hypothetical HPLC and GC methods for the purity analysis of this compound. This data is illustrative and based on the expected performance of these methods for similar pharmaceutical intermediates.
Table 1: Illustrative HPLC-UV (with Derivatization) Validation Data
| Validation Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150% of nominal concentration | 0.5 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.6% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Report | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Report | 0.15 µg/mL |
| Specificity | No interference from impurities | Peak purity > 99.8% |
Table 2: Illustrative GC-FID Validation Data for Residual Solvents
| Validation Parameter | Specification | Result (for tert-Butylamine) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | LOQ to 120% of limit | 10 - 600 ppm |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (RSD) | ||
| - Repeatability | ≤ 15% | 8% |
| - Intermediate Precision | ≤ 20% | 13% |
| Limit of Detection (LOD) | Report | 3 ppm |
| Limit of Quantitation (LOQ) | Report | 10 ppm |
| Specificity | Resolution > 1.5 from other solvents | Resolution > 2.0 |
Experimental Protocols
Protocol 1: RP-HPLC with Pre-column Derivatization
1. Objective: To determine the purity of this compound and quantify related substances.
2. Derivatization Reagent: Dansyl Chloride
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.01 M Phosphate Buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 25 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.
-
Derivatization Procedure: To each flask, add 5 mL of acetone and 1 mL of 0.1 M sodium bicarbonate solution. Add 2 mL of a 5 mg/mL solution of dansyl chloride in acetone. Stopper the flasks, vortex, and heat at 60°C for 45 minutes. Cool to room temperature and dilute to volume with acetonitrile.
Protocol 2: Headspace GC-FID for Residual Solvents
1. Objective: To determine the content of residual solvents, including tert-butylamine and epichlorohydrin.
2. Chromatographic Conditions:
-
Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm
-
Carrier Gas: Nitrogen or Helium
-
Oven Temperature Program: 40°C (hold 5 min), ramp to 180°C at 10°C/min, hold 5 min.
-
Injector Temperature: 200°C
-
Detector Temperature (FID): 250°C
-
Split Ratio: 5:1
3. Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 30 min
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the potential residual solvents (e.g., tert-butylamine, epichlorohydrin, methanol, acetone) in a suitable solvent like dimethyl sulfoxide (DMSO). Prepare working standards by diluting the stock solution in DMSO.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 1 mL of DMSO.
Visualizations
Signaling Pathways and Experimental Workflows
Characterization of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride and Its Derivatives by NMR and Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride and its derivatives, focusing on their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and representative data are presented to support research and development efforts in this area.
This compound is a crucial building block in the synthesis of various β-adrenergic blocking agents, commonly known as beta-blockers. Accurate characterization of this compound and its derivatives is essential for ensuring the purity, identity, and quality of the final active pharmaceutical ingredients (APIs). NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and composition of these compounds.
Comparative Spectroscopic Data
The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, and mass spectrometry data for this compound and a representative derivative. This data is compiled from typical values observed for similar structures in the scientific literature.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -C(CH₃)₃ | ~1.35 | singlet | - |
| -CH₂-NH- | ~3.0-3.2 | multiplet | - | |
| -CH-OH | ~4.1-4.3 | multiplet | - | |
| -CH₂-Cl | ~3.7-3.9 | multiplet | - | |
| -NH₂⁺- & -OH | broad singlet | broad singlet | - | |
| Representative Derivative (e.g., Carteolol precursor) | -C(CH₃)₃ | ~1.40 | singlet | - |
| -CH₂-NH- | ~3.1-3.3 | multiplet | - | |
| -CH-OH | ~4.2-4.4 | multiplet | - | |
| -O-CH₂- | ~4.0-4.2 | multiplet | - | |
| Aromatic Protons | ~6.8-7.5 | multiplet | - | |
| -NH₂⁺- & -OH | broad singlet | broad singlet | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₃ | ~27.0 |
| -C(CH₃)₃ | ~51.0 | |
| -CH₂-NH- | ~45.0 | |
| -CH-OH | ~68.0 | |
| -CH₂-Cl | ~48.0 | |
| Representative Derivative (e.g., Carteolol precursor) | -C(CH₃)₃ | ~27.5 |
| -C(CH₃)₃ | ~51.5 | |
| -CH₂-NH- | ~45.5 | |
| -CH-OH | ~69.0 | |
| -O-CH₂- | ~70.0 | |
| Aromatic Carbons | ~110-160 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1-(tert-Butylamino)-3-chloropropan-2-ol (free base) | ESI+ | 166.1 | 150.1, 132.1, 114.1, 100.1, 74.1, 58.1 |
| Representative Derivative (e.g., Carteolol free base) | ESI+ | 293.2 | 277.2, 236.2, 152.1, 116.1, 100.1, 58.1 |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and MS data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-10 seconds.
-
Spectral Width: 0-200 ppm.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the analyte (1-10 µg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to promote ionization.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source is commonly used.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive (ESI+) or Negative (ESI-), depending on the analyte's properties. For these amino alcohols, positive mode is generally preferred.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂) Flow: 5-12 L/min.
-
Drying Gas (N₂) Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
For fragmentation studies (MS/MS), a precursor ion is selected in the quadrupole and fragmented in a collision cell using an inert gas like argon or nitrogen. The resulting product ions are then analyzed by the TOF or Orbitrap.
Visualizing the Characterization Workflow
The general workflow for the characterization of these compounds can be visualized as follows:
Figure 1. Workflow for the synthesis and structural characterization of this compound derivatives.
This guide provides a foundational understanding of the NMR and MS characterization of this compound and its derivatives. The presented data and protocols serve as a valuable resource for researchers in the pharmaceutical industry, aiding in the development and quality control of essential medicines.
A Comparative Analysis of Precursors for the Synthesis of Beta-Blockers
For Immediate Release
In the landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone in the management of conditions such as hypertension, angina pectoris, and cardiac arrhythmias. The synthesis of these vital pharmaceuticals hinges on the selection of appropriate chemical precursors, a choice that significantly impacts reaction efficiency, yield, purity, and overall cost-effectiveness. This guide provides a comparative study of common and alternative precursors for the synthesis of widely used beta-blockers, supported by experimental data to inform researchers, scientists, and professionals in drug development.
Core Precursors and Synthetic Strategies
The molecular framework of most beta-blockers consists of an aromatic core linked to a propanolamine side chain. Consequently, the primary precursors are an aromatic phenol and a three-carbon electrophile to construct this side chain. The most prevalent electrophilic precursors are epichlorohydrin and glycidol . The final step typically involves the ring-opening of an epoxide intermediate with a suitable amine, such as isopropylamine.[1]
The general synthetic route involves the reaction of a substituted phenol with either epichlorohydrin or a related precursor to form a glycidyl ether. This intermediate then undergoes a nucleophilic substitution reaction with an amine to yield the final beta-blocker.[1] While this approach is straightforward, it often results in a racemic mixture, necessitating further resolution to isolate the pharmacologically active enantiomer, typically the (S)-isomer.[1][2]
Comparative Performance of Precursors
The selection of precursors and the synthetic route can have a substantial impact on the overall yield and purity of the final product. Below is a comparative summary of different synthetic approaches for propranolol, atenolol, and metoprolol, highlighting the yields achieved with various precursors and methodologies.
Propranolol Synthesis: A Tale of Two Routes
Propranolol synthesis offers a clear example of how different strategies—a traditional racemic synthesis followed by resolution versus a modern asymmetric approach—can lead to varying efficiencies.
| Parameter | Traditional Route: Racemic Synthesis & Classical Resolution | Modern Route: Asymmetric Synthesis via Kinetic Resolution |
| Starting Phenol | 1-Naphthol | 1-Naphthol |
| Key Reagents | Epichlorohydrin, Isopropylamine, Di-(p-toluoyl)tartaric acid | Epichlorohydrin, Isopropylamine, Zn(NO₃)₂/(+)-Tartaric Acid |
| Overall Yield of (S)-Propranolol | ~41-46% | 55-60% |
| Enantiomeric Excess (ee) | >98% | 89-90% |
| Number of Key Steps | 2 (Racemic Synthesis + Resolution) | 1 (One-pot Asymmetric Synthesis) |
Table 1: Comparison of traditional and modern synthetic routes for (S)-Propranolol.
Atenolol Synthesis: High Yields with Sustainable Methods
The synthesis of atenolol typically starts from 2-(4-hydroxyphenyl)acetamide. Recent advancements have focused on sustainable methods, such as the use of deep eutectic solvents (DES), which can lead to high yields and simplified purification.
| Parameter | One-Pot, Two-Step Synthesis in Deep Eutectic Solvent |
| Starting Phenol | 2-(4-hydroxyphenyl)acetamide |
| Key Reagents | Epichlorohydrin, Isopropylamine, Choline chloride:Ethylene glycol (DES) |
| Overall Yield of Atenolol | 95% |
| Key Advantage | Avoids additional bases or catalysts and chromatographic purification. |
Table 2: Performance of a sustainable synthesis method for Atenolol.[3]
Metoprolol Synthesis: Varying Yields Based on Conditions
Metoprolol is synthesized from 4-(2-methoxyethyl)phenol. The yield can vary significantly depending on the reaction conditions and the specific protocol followed.
| Parameter | Method 1 | Method 2 |
| Starting Phenol | 4-(2-methoxyethyl)phenol | 4-(2-methoxyethyl)phenol |
| Key Reagents | Epichlorohydrin, Isopropylamine | Epichlorohydrin, Isopropylamine |
| Solvent/Conditions | Ether, 30°C, 6 hours | No solvent, 70-80°C, 4 hours |
| Yield of Metoprolol | 85.6%[4] | 88.7%[4] |
Table 3: Comparison of different reaction conditions for Metoprolol synthesis.[4]
Experimental Protocols
General Synthesis of a Glycidyl Ether Intermediate (Propranolol Example)
This protocol describes the formation of the α-naphthyl glycidyl ether, a key intermediate in propranolol synthesis.
Materials:
-
α-naphthol
-
Epichlorohydrin
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Sodium hydroxide solution
-
Sodium sulfate
Procedure:
-
A solution of α-naphthol (0.1 mol, 14.4 g) and KOH (0.12 mol, 6.7 g) in DMSO (100 ml) is stirred at room temperature.[5]
-
Epichlorohydrin (0.15 mol, 12 ml) is added slowly over 45 minutes, and stirring continues for 6 hours at room temperature.[5]
-
The reaction is quenched with water (50 ml) and extracted with chloroform (2 x 75 ml).[5]
-
The combined organic layers are washed with sodium hydroxide solution (2 x 30 ml) and water (5 x 100 ml), then dried over sodium sulfate.[5]
-
The solvent is removed under reduced pressure to yield the glycidyl-α-naphthyl ether.[5] A yield of 95% has been reported for this step.[5]
One-Pot, Two-Step Synthesis of Atenolol in a Deep Eutectic Solvent
This protocol outlines a sustainable method for atenolol synthesis.
Materials:
-
2-(4-hydroxyphenyl)acetamide
-
Epichlorohydrin
-
Isopropylamine
-
Choline chloride:Ethylene glycol (ChCl:EG) deep eutectic solvent (DES)
-
Water
Procedure:
-
In a round-bottom flask, 2-(4-hydroxyphenyl)acetamide (200 mg) is dissolved in 0.6 mL of the ChCl:EG DES with magnetic stirring at 40°C.[3]
-
Epichlorohydrin (0.184 g) is added dropwise, and the mixture is stirred at 40°C for 6 hours.[3]
-
Unreacted epichlorohydrin is removed by evaporation under reduced pressure.[3]
-
The reaction mixture is heated to 40°C, and isopropylamine (0.235 g) is added dropwise. The reaction proceeds for another 6 hours.[3]
-
After removing excess isopropylamine by evaporation, water is added to the mixture, causing atenolol to precipitate as a white solid. The reported overall yield is 95%.
Visualizing the Synthesis and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate a typical synthetic workflow and the signaling pathway through which beta-blockers exert their therapeutic effects.
Caption: A generalized workflow for the synthesis of beta-blockers.
Caption: Mechanism of action of beta-blockers on the signaling pathway.
Conclusion
The synthesis of beta-blockers is a well-established field, yet there is ongoing innovation to improve efficiency, stereoselectivity, and sustainability. The choice of precursors, particularly between epichlorohydrin and glycidol derivatives, along with the overall synthetic strategy, significantly influences the final yield and purity of the active pharmaceutical ingredient. As demonstrated, modern approaches such as asymmetric synthesis and the use of novel solvent systems can offer substantial advantages over traditional methods. For researchers and drug development professionals, a careful evaluation of these synthetic routes is crucial for optimizing the production of these life-saving medications.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
A Comparative Guide to HPLC and GC-MS Analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate analysis of pharmaceutical compounds is paramount. This guide offers an objective comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. This compound is a key intermediate in the synthesis of several beta-blockers. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of pharmaceutical products. This comparison is supported by experimental data and protocols adapted from the analysis of analogous compounds.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, valued for its wide applicability to a diverse range of compounds, including those that are non-volatile and thermally labile.[1] For a compound like this compound, which possesses polar functional groups (amine and hydroxyl) and is supplied as a salt, HPLC is a well-suited technique for quantification and impurity profiling.
Experimental Protocol for HPLC Analysis
The following protocol is an adapted method for the analysis of this compound, based on established methods for related beta-blockers and their intermediates.
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or a mixture of the mobile phase. Working standards are then prepared by serial dilution of the stock solution to construct a calibration curve.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol is often effective. The precise ratio should be optimized to achieve a good peak shape and resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: Since the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) can be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can provide higher sensitivity and selectivity.[3][4]
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[5] Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[6]
Experimental Protocol for GC-MS Analysis
The following is a representative protocol for the GC-MS analysis of this compound, involving a derivatization step.
Sample Preparation and Derivatization:
-
An accurately weighed amount of the sample is dissolved in a suitable solvent.
-
The solvent is evaporated to dryness under a gentle stream of nitrogen.
-
A derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic Anhydride (TFAA), is added to the dried sample.[6]
-
The reaction mixture is heated to ensure complete derivatization.
-
The derivatized sample is then diluted with an appropriate solvent (e.g., ethyl acetate) before injection into the GC-MS system.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp to a final temperature of 250-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
Performance Comparison
The following table summarizes the expected performance characteristics of HPLC and GC-MS for the analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC | GC-MS |
| Applicability | Direct analysis of the salt form is possible. Suitable for non-volatile and thermally labile compounds.[1] | Requires derivatization to increase volatility and thermal stability.[6] |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range with UV detection. Can be improved with ELSD or MS detection. | Generally higher, often in the ng/mL to pg/mL range, especially in SIM mode. |
| Selectivity | Good, can be enhanced with the use of mass spectrometric detection (LC-MS). | Very high, the mass spectrum provides a "fingerprint" for unambiguous identification. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Lower due to the additional derivatization step. |
| Cost | Instrumentation can be less expensive than GC-MS. Solvent consumption can be a significant operational cost. | Higher initial instrument cost. Lower solvent consumption. |
| Robustness | Generally considered a robust and routine analytical technique in the pharmaceutical industry. | Derivatization can introduce variability if not carefully controlled. |
Conclusion: Choosing the Right Technique
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical requirements.
HPLC is the preferred method when:
-
A direct analysis of the compound without derivatization is desired.
-
The analysis of non-volatile impurities is also required.
-
A simpler, more cost-effective, and high-throughput method is needed for routine quality control.
GC-MS is the ideal choice when:
-
High sensitivity is paramount for detecting trace amounts of the analyte or related impurities.
-
Unambiguous identification and structural confirmation of the analyte and its byproducts are critical, leveraging its characteristic mass spectrum.
-
The sample matrix is complex, and high selectivity is needed to differentiate the analyte from interfering substances.
For a comprehensive characterization, these two techniques can be employed in a complementary fashion. HPLC can provide accurate quantitative data for the main compound and known impurities, while GC-MS can be used for definitive identification and the analysis of volatile impurities. The selection of the most appropriate technique should be based on a thorough evaluation of the analytical needs, including sensitivity, selectivity, sample throughput, and cost considerations.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound.
References
- 1. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
Confirming the stereochemistry of beta-blockers derived from 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For researchers, scientists, and drug development professionals, establishing the correct stereochemistry of beta-blocker candidates is a critical step in ensuring therapeutic efficacy and safety. This guide provides a comprehensive comparison of synthetic and analytical methodologies for beta-blockers derived from the key chiral intermediate, 1-(tert-butylamino)-3-chloropropan-2-ol hydrochloride, and its analogs.
The vast majority of the therapeutic activity of beta-adrenergic antagonists resides in the (S)-enantiomer. Consequently, the development of stereoselective synthetic routes and robust analytical methods to confirm the enantiomeric purity of these compounds is of paramount importance in pharmaceutical research and manufacturing.
Performance Comparison of Synthetic Routes
The synthesis of enantiomerically pure beta-blockers can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis from a chiral precursor. The choice of method significantly impacts the overall yield and enantiomeric excess (ee) of the final product.
| Parameter | Traditional Route: Racemic Synthesis & Classical Resolution | Asymmetric Synthesis via Chiral Precursor | Chemoenzymatic Kinetic Resolution |
| Starting Material | Racemic 1-(tert-butylamino)-3-chloropropan-2-ol | (S)- or (R)-1-(tert-butylamino)-3-chloropropan-2-ol | Racemic 1-chloro-3-aryloxy-propan-2-ol |
| Key Reagents | Resolving agent (e.g., tartaric acid derivatives) | Chiral precursor | Lipase (e.g., Candida antarctica lipase B) |
| Overall Yield of (S)-Enantiomer | Typically < 50% (theoretical max of 50%) | High (dependent on reaction efficiency) | ~50% (for the resolved alcohol) |
| Enantiomeric Excess (ee) | >98% (after multiple recrystallizations) | >99% | >99% |
| Number of Key Steps | Synthesis of racemate + resolution steps | Direct synthesis from chiral pool | Acylation/hydrolysis + separation |
| Waste Products | Undesired (R)-enantiomer, resolving agent | Minimal enantiomeric waste | Acylating agent, undesired enantiomer |
Experimental Protocols: A Detailed Look
Accurate determination of stereochemistry relies on precise and validated analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.
Chiral HPLC for Enantiomeric Purity Determination
This method is widely used for the quantitative analysis of enantiomeric excess.
Protocol for Chiral Separation of 3-tert-butylamino-1,2-propanediol (a key intermediate):
-
Column: Chiralpak IC (Cellulose-based chiral stationary phase).
-
Mobile Phase: n-hexane, ethanol, formic acid, and diethylamine (70:30:0.1:0.1 v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Results: Baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of each. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer should be determined as per ICH guidelines.[2]
NMR Spectroscopy for Absolute Configuration Determination
Mosher's acid analysis is a classic NMR method to determine the absolute configuration of chiral alcohols. This technique involves the formation of diastereomeric esters with the chiral Mosher's acid chloride ((R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
Protocol for Mosher's Ester Analysis:
-
Esterification: React the purified beta-blocker enantiomer with (R)- and (S)-Mosher's acid chloride separately in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher's esters.
-
Purification: Purify the resulting esters by column chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Compare the chemical shifts (δ) of the protons adjacent to the newly formed ester linkage. By convention, the chemical shift difference is calculated as Δδ = δ(S-ester) - δ(R-ester). A consistent sign (positive or negative) for the Δδ values of protons on one side of the molecule versus the other allows for the assignment of the absolute configuration.[3][4][5]
Mandatory Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. This antagonism modulates downstream signaling cascades, primarily through the Gs protein-adenylyl cyclase-cAMP pathway.
Caption: Beta-adrenergic receptor signaling pathway and the mechanism of action of beta-blockers.
Experimental Workflow: Synthesis and Chiral Analysis of (S)-Timolol
The synthesis of the beta-blocker (S)-Timolol from a chiral precursor provides a clear example of an efficient and stereoselective process. The workflow highlights the key synthetic step and the subsequent analytical confirmation of stereochemistry.
Caption: Experimental workflow for the synthesis and chiral analysis of (S)-Timolol.
Alternative Synthetic Approaches
While utilizing chiral synthons like (S)-1-(tert-butylamino)-3-chloropropan-2-ol is a highly effective strategy, other methods for achieving enantiomerically pure beta-blockers exist. These alternatives often involve different starting materials and chiral induction steps.
-
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation of allylic alcohols can generate chiral epoxides, which are versatile intermediates for the synthesis of beta-blockers.
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral ketone intermediate using a chiral catalyst (e.g., a rhodium-based catalyst) can produce the desired chiral alcohol with high enantioselectivity.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct a subsequent reaction to proceed stereoselectively. The auxiliary is then removed to yield the enantiomerically enriched product.
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the efficiency of the chiral induction step. Regardless of the synthetic method employed, rigorous analytical confirmation of the final product's stereochemistry is essential.
References
- 1. jmedchem.com [jmedchem.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosher ester derivatives [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of 1-(tert-Butylamino)-3-chloropropan-2-ol Hydrochloride in Beta-Blocker Synthesis
For researchers, scientists, and drug development professionals, the choice of synthetic route is a critical decision that impacts yield, purity, cost, and scalability. In the competitive landscape of beta-blocker synthesis, the use of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride as a key starting material presents a compelling case for its superiority over alternative pathways. This guide provides an objective comparison of this strategic intermediate against other synthetic methodologies for producing key beta-blockers, supported by experimental data and detailed protocols.
The synthesis of widely used beta-blockers such as Nadolol, Timolol, and Betaxolol can be approached through various chemical strategies. Traditional methods often involve the reaction of a phenolic starting material with epichlorohydrin, followed by the introduction of the characteristic tert-butylamine side chain. While effective, these routes can be multi-step processes with variable yields and the use of hazardous reagents. An alternative and often more efficient approach utilizes the pre-formed side chain synthon, this compound. This intermediate streamlines the synthesis, often leading to improved yields, higher purity, and more favorable process economics.
Comparative Analysis of Synthetic Routes
The advantages of employing this compound become evident when comparing key performance indicators across different synthetic strategies for specific beta-blockers.
Nadolol Synthesis
Nadolol, a non-selective beta-blocker, is structurally more complex due to its cis-diol functionality. The traditional synthesis involves a multi-step sequence starting from 5,8-dihydro-1-naphthol.[1] A more direct route utilizing this compound offers a significant reduction in the number of synthetic steps.
| Parameter | Route A: Via this compound | Route B: Traditional Synthesis from 5,8-dihydro-1-naphthol |
| Overall Yield | >40%[2] | Variable, often lower due to multiple steps |
| Purity | >99.7%[2][3] | Requires extensive purification |
| Key Steps | Fewer steps, direct introduction of the side chain | Multi-step process including epoxidation and amination[1] |
| Key Reagents | This compound | Epichlorohydrin, tert-Butylamine[4] |
Timolol Synthesis
The synthesis of Timolol, used to treat glaucoma, often starts from 3-chloro-4-morpholino-1,2,5-thiadiazole. The introduction of the side chain is a critical step where this compound can be effectively employed.
| Parameter | Route A: Via this compound derivative | Route B: From Glycerol and tert-Butylamine |
| Overall Yield | Approx. 50-60% | 53% for racemic Timolol[5] |
| Enantiomeric Excess (ee) | High ee can be achieved with chiral starting material | Requires chiral resolution of the final product[5] |
| Reaction Time | Generally shorter due to pre-formed side chain | Can be lengthy, involving multiple transformations |
| Key Reagents | (S)-1-(tert-butylamino)propan-2,3-diol, 3-chloro-4-morpholino-1,2,5-thiadiazole[6] | Glycerol, tert-Butylamine, 3-chloro-4-morpholino-1,2,5-thiadiazole[5] |
Betaxolol Synthesis
Betaxolol, a selective β1 receptor blocker, is another example where the choice of synthetic route significantly impacts efficiency. While various methods, including those employing kinetic resolution, have been developed, the use of a pre-formed side chain offers a more direct approach.[7][8]
| Parameter | Route A: Via this compound derivative | Route B: From 4-(2-hydroxyethyl)phenol and Epichlorohydrin |
| Overall Yield | Can be optimized for industrial scale (e.g., 37% overall yield for a related process)[9] | 9% overall yield in a chemo-enzymatic route[7] |
| Purity | High purity achievable, meeting pharmacopeial standards[9] | Purity of intermediate: 96%[10] |
| Key Steps | Direct etherification with the pre-formed side chain | Multi-step process often involving protection/deprotection and kinetic resolution[7][11] |
| Key Reagents | This compound derivative | 4-(2-hydroxyethyl)phenol, Epichlorohydrin, Isopropylamine[7][10] |
Experimental Protocols
Detailed methodologies for the synthesis of these beta-blockers are crucial for reproducibility and process optimization. Below are representative experimental protocols for the synthesis of Nadolol and Betaxolol intermediate, illustrating the practical application of the compared synthetic routes.
Synthesis of Nadolol via 1-(tert-Butylamino)-3-(5,8-dihydronaphthyloxy)-2-propanol
This route benefits from the direct introduction of the complete side chain.
Experimental Workflow:
Figure 1. Synthesis of Nadolol.
Protocol:
-
Suspend 1.46 kg of 80% pure 5,8-dihydronaphthol (10 mol) in 9.4 L of epichlorohydrin.
-
Purge with nitrogen and add 368 mL of tetraethylammonium hydroxide (5 mol%).
-
Heat the reaction to 80°C and maintain for 2.5 hours.
-
Distill off the epichlorohydrin completely under vacuum.
-
To the resulting thick oil, add 80 gm of methanol, 50 gm of water, and then 1.5 kg of t-butylamine.
-
Reflux the mixture for 6 hours and then stir at room temperature overnight.
-
Distill off the solvent under vacuum to obtain the crude intermediate, dl-1-(tert-butylamino)-3-(5,8-dihydronaphthyl)oxyl-2-propanol.[4]
-
The crude intermediate is then subjected to cis-hydroxylation using an essentially water-free environment with potassium iodate, iodine, and potassium acetate in glacial acetic acid, followed by hydrolysis with methanolic potassium hydroxide to yield Nadolol with a purity exceeding 99.7%.[2]
Synthesis of Betaxolol Intermediate via Williamson Etherification
This traditional route involves the formation of an epoxide intermediate.
Experimental Workflow:
Figure 2. Synthesis of Betaxolol Intermediate.
Protocol:
-
A selective Williamson etherification is performed between p-hydroxyphenylethyl alcohol and epichlorohydrin.
-
The reaction is carried out in an 18% potassium carbonate-acetone solution.
-
The molar ratio of p-hydroxyphenylethyl alcohol to epichlorohydrin is fixed at 1:1.7.
-
The reaction yields the intermediate 1-[4-(2-Hydroxyethyl) phenoxy]-2,3-epoxypropane with a purity of 96% and a yield of 68.18%.[10]
Signaling Pathways and Mechanism of Action
Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The signaling pathway involves the G-protein coupled β-adrenergic receptor, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that mediate the physiological effects. By blocking this initial step, beta-blockers effectively dampen the downstream signaling cascade.
Figure 3. Beta-Adrenergic Receptor Signaling Pathway.
Conclusion
The use of this compound as a key intermediate in the synthesis of beta-blockers offers significant advantages over traditional multi-step synthetic routes. The streamlined process often results in higher overall yields, improved purity, and a more efficient manufacturing process. For researchers and drug development professionals, the strategic selection of this starting material can lead to a more cost-effective and scalable production of these vital cardiovascular medications, ultimately benefiting both manufacturers and patients. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the synthesis and development of beta-blockers.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0445250B1 - Process for preparing nadolol - Google Patents [patents.google.com]
- 3. US5319141A - Process of making nadolol - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess Determination of β-Blockers Synthesized from 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
This guide provides a comparative analysis of common analytical techniques for determining the enantiomeric excess (ee) of β-blockers synthesized from the chiral precursor 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. The accurate determination of enantiomeric purity is critical in drug development and quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities.[1][2][3] For β-blockers, the desired therapeutic activity, blocking the β-adrenergic receptor, typically resides in the (S)-enantiomer.[2][4]
This document details and compares the most prevalent methods: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) using chiral selectors. Experimental protocols, quantitative data, and workflow visualizations are provided to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
General Synthesis Pathway
The synthesis of many β-blockers utilizes a common chiral building block, which can be derived from 1-(tert-Butylamino)-3-chloropropan-2-ol. The general approach involves the reaction of a substituted phenol with an epoxide precursor, followed by the introduction of the amine side chain. The stereocenter is often established early in the synthesis to produce an enantiomerically enriched final product.
Caption: General synthesis of β-blockers from key precursors.
Methods for Enantiomeric Excess Determination
The primary methods for determining the enantiomeric excess of β-blockers are chromatographic and electrophoretic techniques that employ a chiral selector to differentiate between the enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic phases are particularly effective for β-blocker separations.[1][5]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption. Enantiomeric separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE).[6][7][8] The differential interaction of each enantiomer with the chiral selector results in different electrophoretic mobilities and migration times.
Analytical Workflow
The general workflow for determining enantiomeric excess involves sample preparation, analysis using a chiral separation method, and data processing to calculate the percentage of each enantiomer.
Caption: Workflow for enantiomeric excess (ee) determination.
Comparison of Analytical Methods
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a solid chiral stationary phase (CSP). | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. |
| Primary Advantage | High robustness, scalability for preparative separation, and wide availability of CSPs. | High separation efficiency, short analysis times, and very low sample/solvent consumption.[8][9] |
| Key Limitation | Higher cost of chiral columns and solvents; potential for lower efficiency compared to CE. | Lower concentration sensitivity; reproducibility can be more sensitive to buffer composition and capillary surface. |
| Typical Chiral Selector | Chiral Stationary Phases: Polysaccharide derivatives (e.g., Chiralpak), macrocyclic antibiotics (e.g., Chirobiotic V).[1][5] | Chiral Additives in Buffer: Cyclodextrins (β-CD, HP-β-CD, S-β-CD, CM-β-CD).[6][7] |
| Throughput | Moderate. Typical run times are 10-30 minutes.[1] | High. Analysis times can be under 15 minutes.[8] |
| Solvent Consumption | High (typically 0.5-1.5 mL/min). | Very Low (nanoliters per injection). |
| Ideal For | Routine quality control, method development, and preparative scale purification. | High-throughput screening, analysis of small sample volumes, and complex mixtures. |
Experimental Protocols
Chiral HPLC Method for β-Blocker Enantioseparation
This protocol is a general method adapted from published procedures for separating β-blocker enantiomers like bisoprolol, metoprolol, and atenolol.[1][5]
Instrumentation:
-
High-Performance Liquid Chromatograph with UV-Vis Detector.
-
Chiral Column: Chirobiotic V (macrocyclic glycopeptide) or a polysaccharide-based column like Chiralpak AD-H.
Reagents:
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.2 / 0.15, v/v/v).[1] For polysaccharide columns, a mobile phase of n-hexane/ethanol/diethylamine may be used.[5]
-
Sample Solvent: Mobile phase.
-
β-Blocker Standard/Sample.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Degas the solution using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve the β-blocker sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Processing: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs), selectivity factor (α), and enantiomeric excess (ee).
Capillary Electrophoresis Method for β-Blocker Enantioseparation
This protocol is a representative method based on studies separating β-blockers using cyclodextrins as chiral selectors.[7][9]
Instrumentation:
-
Capillary Electrophoresis system with a UV-Vis detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., ~50 cm total length).
Reagents:
-
Background Electrolyte (BGE): 50 mM Tris buffer adjusted to pH 4.0 with phosphoric acid, containing 8 mM Carboxymethyl-β-cyclodextrin (CM-β-CD).[7]
-
Rinsing Solutions: 0.1 M NaOH, deionized water.
-
Sample Solvent: Deionized water or BGE.
Procedure:
-
BGE Preparation: Prepare the 50 mM Tris buffer and adjust the pH. Dissolve the required amount of CM-β-CD in the buffer. Filter and degas the final solution.
-
Sample Preparation: Dissolve the β-blocker sample in the sample solvent to a concentration of approximately 0.5 mg/mL.
-
Capillary Conditioning: Before the first run, rinse the new capillary sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and finally the BGE (15 min). Between runs, a shorter rinse with BGE is typically sufficient.
-
Electrophoretic Conditions:
-
Analysis: Place the sample vial at the inlet and inject. Apply the separation voltage and record the electropherogram.
-
Data Processing: Identify the peaks for each enantiomer based on their migration times. Calculate the resolution and enantiomeric excess from the integrated peak areas.
Quantitative Data for Selected β-Blockers
The following tables summarize representative separation data for common β-blockers using chiral HPLC and CE.
Table 1: Chiral HPLC Separation Data
| β-Blocker | Chiral Column | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Retention Times (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Bisoprolol | Chirobiotic V | MeOH / Acetic Acid / TEA (100:0.20:0.15) | 0.5 | 13.9, 15.1 | 1.63 | 1.11 | [1] |
| Atenolol | Chiralcel AGP | 10 mM Na-Phosphate (pH 7.0) / MeOH (95:5) | 0.9 | 7.58 (R), 9.14 (S) | >1.5 | 1.21 | [10] |
| Metoprolol | Chiralpak AD-H | n-Hexane / EtOH / DEA (80:20:0.1) | 1.0 | 7.2, 8.1 | 1.75 | 1.29 | [5] |
| Propranolol | Chiralpak AD-H | n-Hexane / EtOH / DEA (90:10:0.1) | 1.0 | 6.9, 7.8 | 1.80 | 1.31 | [5] |
| Pindolol | CHIRAL ART Cellulose-SC | MeOH / DEA (100:0.1) | 1.0 | ~6.5, ~7.5 | >2.0 | ~1.15 | [11] |
MeOH = Methanol, TEA = Triethylamine, EtOH = Ethanol, DEA = Diethylamine
Table 2: Capillary Electrophoresis Separation Data
| β-Blocker | Chiral Selector (in BGE) | Background Electrolyte (BGE) | Voltage (kV) | Migration Times (min) | Resolution (Rs) | Reference |
| Propranolol | 8 mM CM-β-CD | 50 mM Tris (pH 4.0) | 24 | ~6.8, ~7.0 | >2.0 | [7] |
| Bisoprolol | 8 mM CM-β-CD | 50 mM Tris (pH 4.0) | 24 | ~8.4, ~8.6 | >1.8 | [7] |
| Atenolol | 8 mM CM-β-CD | 50 mM Tris (pH 4.0) | 24 | ~5.8, ~5.9 | >1.5 | [7] |
| Carvedilol | 10 mM β-CD | 25 mM Phosphate (pH 2.5) | 25 | ~6.1, ~6.3 | >2.0 | [8] |
| Labetalol (4 isomers) | Sulfated-β-CD | Phosphate Buffer (pH dependent) | +/- 20 | Varies | Baseline separation | [6] |
CM-β-CD = Carboxymethyl-β-cyclodextrin
References
- 1. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol [mdpi.com]
- 5. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioseparation of beta-blockers with two chiral centers by capillary electrophoresis using sulfated beta-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis [mdpi.com]
- 8. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electrochemsci.org [electrochemsci.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Spectral Analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride and Its Precursors
A detailed examination of the spectral characteristics of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride and its synthetic precursors, epichlorohydrin and tert-butylamine, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visualization of the synthetic pathway.
Executive Summary
This guide presents a side-by-side spectral comparison of this compound with its precursors, epichlorohydrin and tert-butylamine. The analysis reveals distinct spectral features that allow for the unambiguous identification and differentiation of these compounds. Key differentiators include the appearance of signals corresponding to the tert-butyl group and the propanol backbone in the final product, which are absent in the precursors. The synthetic pathway, involving the nucleophilic attack of tert-butylamine on epichlorohydrin, is also visualized to provide a clear understanding of the chemical transformation.
Comparative Spectral Data
The following tables summarize the key spectral data obtained for this compound, epichlorohydrin, and tert-butylamine.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~4.10 | m | CH-OH |
| ~3.70 | dd | CH₂-Cl | |
| ~3.00 | m | CH₂-N | |
| 1.35 | s | C(CH₃)₃ | |
| Epichlorohydrin [1][2] | 3.58 | d | CH₂-Cl |
| 3.25 | m | CH (oxirane) | |
| 2.90 | t | CH₂ (oxirane) | |
| 2.70 | q | CH₂ (oxirane) | |
| tert-Butylamine [3][4] | 2.60 | q | NH₂ |
| 1.10 | s | C(CH₃)₃ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 1-(tert-Butylamino)-3-chloropropan-2-ol (free base) [5] | ~68 | CH-OH |
| ~56 | C(CH₃)₃ | |
| ~50 | CH₂-N | |
| ~48 | CH₂-Cl | |
| ~28 | C(CH₃)₃ | |
| Epichlorohydrin [6] | 50.9 | CH (oxirane) |
| 47.1 | CH₂ (oxirane) | |
| 44.0 | CH₂-Cl | |
| tert-Butylamine [3][7] | 50.5 | C-N |
| 31.5 | C(CH₃)₃ |
IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 1-(tert-Butylamino)-3-chloropropan-2-ol (free base) [5] | 3300-3500 (broad) | O-H stretch |
| 2850-3000 | C-H stretch | |
| 1450-1480 | C-H bend | |
| 1050-1150 | C-O stretch | |
| 700-800 | C-Cl stretch | |
| Epichlorohydrin [8][9][10] | 3000-3100 | C-H stretch (oxirane) |
| 1250 | C-O-C stretch (oxirane ring) | |
| 925, 850 | C-C stretch (oxirane ring) | |
| 750 | C-Cl stretch | |
| tert-Butylamine [11][12][13] | 3300-3400 (two bands) | N-H stretch (primary amine) |
| 2850-2970 | C-H stretch | |
| 1600-1650 | N-H bend | |
| 1365 | C-H bend (tert-butyl) |
Mass Spectrometry Data
| Compound | Key m/z values | Interpretation |
| 1-(tert-Butylamino)-3-chloropropan-2-ol [5] | 150/152 ([M-CH₃]⁺) | Loss of a methyl group |
| 106 | [M-CH₂Cl]⁺ | |
| 58 | [C₄H₁₀N]⁺ (tert-butylamine fragment) | |
| Epichlorohydrin [14][15] | 92/94 ([M]⁺) | Molecular ion |
| 57 | [M-Cl]⁺ | |
| 49 | [CH₂Cl]⁺ | |
| tert-Butylamine [16][17][18][19] | 58 ([M-CH₃]⁺) | Base peak, loss of a methyl group |
| 43 | [C₃H₇]⁺ | |
| 73 ([M]⁺) | Molecular ion (often weak or absent) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (5-10 mg) was prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[20] The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, a proton-decoupled sequence was used with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
A small amount of the solid or liquid sample was placed directly onto the diamond crystal of the ATR accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[16] A background spectrum of the clean, empty crystal was acquired prior to each sample measurement and automatically subtracted from the sample spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
The sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph. The electron energy was set to 70 eV.[16] The ion source temperature was maintained at 230 °C and the quadrupole analyzer at 150 °C. Mass spectra were recorded over a mass-to-charge (m/z) range of 35-500 amu.
Synthetic Pathway Visualization
The synthesis of this compound involves the ring-opening of the epoxide in epichlorohydrin by the nucleophilic amine, tert-butylamine, followed by protonation with hydrochloric acid.
Caption: Synthesis of this compound.
Discussion
The spectral data presented provides a clear and objective comparison between this compound and its precursors.
In the ¹H NMR spectra, the appearance of a singlet at approximately 1.35 ppm is a definitive marker for the incorporation of the tert-butyl group into the final product. The complex multiplets in the 3.00-4.10 ppm region of the product's spectrum correspond to the protons of the chloropropanol backbone, which are distinctly different from the sharper signals of the oxirane ring in epichlorohydrin.
The ¹³C NMR data further corroborates these findings. The spectrum of the final product shows a greater number of signals, corresponding to the seven carbon atoms in its structure, compared to the three and four carbons in epichlorohydrin and tert-butylamine, respectively. The chemical shifts are consistent with the expected electronic environments of the carbon atoms in each molecule.
IR spectroscopy highlights the key functional group transformations. The disappearance of the characteristic epoxide ring stretches of epichlorohydrin (around 1250, 925, and 850 cm⁻¹) and the N-H stretching of the primary amine in tert-butylamine (two bands around 3300-3400 cm⁻¹) in the spectrum of the final product is indicative of the successful reaction. The appearance of a broad O-H stretch in the product's spectrum confirms the formation of the hydroxyl group.
Mass spectrometry provides information on the molecular weight and fragmentation patterns. The molecular ion of 1-(tert-Butylamino)-3-chloropropan-2-ol is observed, and its fragmentation pattern, including the loss of a methyl group and the presence of a fragment corresponding to the tert-butylamine cation, is consistent with its structure. This is in contrast to the simpler fragmentation patterns of the precursors.
Conclusion
The comprehensive spectral analysis presented in this guide allows for the clear differentiation of this compound from its precursors, epichlorohydrin and tert-butylamine. The provided data and experimental protocols serve as a valuable resource for quality control, reaction monitoring, and structural elucidation in a research and development setting. The distinct spectral signatures of each compound, particularly in the NMR spectra, provide unambiguous confirmation of the chemical transformation from the starting materials to the final product.
References
- 1. rsc.org [rsc.org]
- 2. Solved The 1H NMR spectrum for the commonly | Chegg.com [chegg.com]
- 3. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR [m.chemicalbook.com]
- 5. 1-(Tert-butylamino)-3-chloropropan-2-ol | C7H16ClNO | CID 429714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Epichlorohydrin(106-89-8) 13C NMR [m.chemicalbook.com]
- 7. tert-Butylamine(75-64-9) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical and Experimental Study of the Chemical Modification of Poly(epichlorohydrin) by Grafting Menthol | MDPI [mdpi.com]
- 10. Epichlorohydrin(106-89-8) IR Spectrum [chemicalbook.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butylamine(75-64-9) IR Spectrum [chemicalbook.com]
- 14. gcms.cz [gcms.cz]
- 15. Epichlorohydrin(106-89-8) MS [m.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 18. massbank.eu [massbank.eu]
- 19. Solved The mass spectrum of tert-butylamine shows an intense | Chegg.com [chegg.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Large-Scale Synthesis of Beta-Blockers: A Cost-Benefit Analysis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of beta-blockers, a class of drugs pivotal in managing cardiovascular diseases, presents a critical choice for pharmaceutical manufacturers: utilize a pre-formed key intermediate like 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride or generate it in-situ from basic raw materials. This guide provides an objective comparison of these approaches, delving into traditional batch synthesis and modern chemoenzymatic and continuous flow alternatives. By examining experimental data on yield, purity, cost, and process efficiency, this analysis aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for economically viable and sustainable large-scale production.
Executive Summary
The use of the pre-formed intermediate, this compound, offers a streamlined, albeit potentially higher-cost, route for the synthesis of beta-blockers such as nadolol and carteolol. This approach simplifies the manufacturing process by reducing the number of synthetic steps performed in-house. Conversely, generating this intermediate in-situ from commodity chemicals like epichlorohydrin and tert-butylamine can offer significant cost savings on raw materials but may increase process complexity and waste streams.
Emerging technologies, including chemoenzymatic synthesis and continuous flow manufacturing, are revolutionizing the landscape. These modern approaches promise higher yields, improved enantioselectivity, reduced waste, and enhanced process safety and control, thereby challenging the traditional cost-benefit paradigms.
Comparative Analysis of Synthetic Strategies
The synthesis of the core beta-blocker structure typically involves the reaction of a substituted phenol with an aminopropanol side chain. The central decision point revolves around the sourcing and implementation of this side chain.
Table 1: Quantitative Comparison of Large-Scale Synthesis Strategies
| Parameter | Traditional Batch Synthesis (In-situ) | Traditional Batch Synthesis (Pre-formed Intermediate) | Chemoenzymatic Synthesis (Batch) | Continuous Flow Synthesis (In-situ) |
| Starting Materials Cost | Low | High | Moderate | Low |
| Overall Yield | ~40-60%[1][2] | Typically higher due to fewer steps | Up to 50% for kinetic resolution (can be improved with dynamic resolution)[3] | >95%[4][5][6] |
| Product Purity | >99.5% after purification[1][2] | High, dependent on intermediate quality | High enantiomeric excess (>99%)[7] | High, with reduced byproducts[4][5][6] |
| Reaction Time | Long (multi-hour steps)[1][7] | Shorter overall process time | Can be lengthy depending on enzyme kinetics | Very short (seconds to minutes)[4][5][6] |
| Process Complexity | High (multiple unit operations) | Moderate | Moderate (enzyme handling and recovery) | Low (automated, steady-state) |
| Waste Generation | High (solvents, byproducts) | Lower than in-situ | Moderate (enzyme deactivation, solvents) | Low (high conversion, solvent recycling) |
| Capital Expenditure | High (large batch reactors) | Moderate to High | Moderate (bioreactors) | Lower (smaller footprint, less equipment)[3][8][9] |
| Operational Expenditure | High (energy, labor, waste disposal) | Moderate | Moderate (enzyme cost, specialized personnel) | Low (automation, energy efficiency)[3][8][9] |
Experimental Protocols
Traditional Batch Synthesis of Nadolol (In-situ Intermediate Formation)
This protocol is based on established patent literature for the industrial production of nadolol.[1][2][7]
Step 1: Epoxide Formation
-
A suspension of 5,8-dihydronaphthol in excess epichlorohydrin is treated with a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
The mixture is heated to facilitate the formation of the corresponding glycidyl ether.
-
Excess epichlorohydrin is removed by vacuum distillation.
Step 2: Amination (In-situ formation of 1-(tert-Butylamino)-3-chloropropan-2-ol moiety)
-
The crude glycidyl ether is dissolved in a suitable solvent (e.g., methanol).
-
An excess of tert-butylamine is added, and the mixture is refluxed for several hours. This step opens the epoxide ring to form the desired amino alcohol side chain.
-
The solvent and excess amine are removed under vacuum.
Step 3: Dihydroxylation and Purification
-
The crude product from Step 2 is subjected to cis-dihydroxylation using an oxidizing agent (e.g., potassium permanganate or osmium tetroxide with a co-oxidant).
-
The resulting crude nadolol is purified by recrystallization from a suitable solvent system to achieve high purity (>99.7%).[1][2]
Chemoenzymatic Synthesis of a Chiral Beta-Blocker Precursor
This protocol illustrates the use of enzymatic kinetic resolution to obtain an enantiomerically pure chlorohydrin, a key precursor for many beta-blockers.[7]
Step 1: Racemic Chlorohydrin Synthesis
-
A suitable phenol is reacted with epichlorohydrin in the presence of a base to yield the racemic chlorohydrin.
Step 2: Enzymatic Kinetic Resolution
-
The racemic chlorohydrin is dissolved in an organic solvent.
-
An acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Candida antarctica lipase B - CALB) are added.
-
The enzyme selectively acylates one enantiomer of the chlorohydrin, leaving the other enantiomer unreacted.
-
The reaction is monitored until approximately 50% conversion is achieved.
Step 3: Separation and Hydrolysis
-
The acylated and unreacted enantiomers are separated by chromatography.
-
The acylated enantiomer can be hydrolyzed back to the chlorohydrin, providing access to both enantiomers of the precursor.
Cost-Benefit Analysis
Raw Material Costs
A significant driver of the overall manufacturing cost is the price of starting materials. The in-situ approach utilizes commodity chemicals, offering a potential cost advantage.
-
Epichlorohydrin: Prices fluctuate but are generally in the range of $1,200 - $2,000 per metric ton.
-
tert-Butylamine: Bulk pricing is approximately $1,500 - $2,500 per metric ton.
Process Efficiency and Yield
While the in-situ batch process may have lower raw material costs, it often suffers from lower overall yields and longer cycle times compared to modern alternatives. Continuous flow processes, for instance, have demonstrated near-quantitative conversion and high selectivity in the synthesis of beta-blockers, drastically reducing reaction times from hours to seconds.[4][5][6] This increased efficiency can lead to significant savings in operational costs, including energy and labor.[3][8][9]
Enantioselectivity and Purification
For chiral beta-blockers, achieving high enantiomeric purity is crucial. Traditional methods often rely on the resolution of a racemic mixture, a process that inherently limits the yield of the desired enantiomer to a theoretical maximum of 50%. Chemoenzymatic methods offer a highly selective alternative, producing enantiomerically pure intermediates with high efficiency.[7] This can eliminate the need for costly and often wasteful classical resolution steps.
Waste Management and Environmental Impact
Large-scale chemical synthesis generates significant waste streams, and their treatment and disposal contribute substantially to operational costs.[10][11][12] The in-situ batch process typically involves multiple steps with solvent-intensive workups, leading to a higher environmental burden. Continuous flow and chemoenzymatic processes, with their higher efficiency and selectivity, generate less waste. Furthermore, continuous processes are more amenable to solvent recycling, further reducing their environmental footprint and associated costs.[8][9]
Visualizing the Synthetic Pathways
To better understand the logical flow of the different synthetic strategies, the following diagrams are provided.
References
- 1. insideeulifesciences.com [insideeulifesciences.com]
- 2. US5319141A - Process of making nadolol - Google Patents [patents.google.com]
- 3. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. bioengineer.org [bioengineer.org]
- 6. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]
- 7. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry in Seven Industrial Pharmaceutical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wastewater recycling is a pathway to lower risk exposure and costs in pharmaceutical manufacturing [manufacturingchemist.com]
- 11. altiras.com [altiras.com]
- 12. The Hidden Cost Shock: What Your Pharmaceutical Waste Budget Isn't Telling You - SUR+ International a world leading surplus chemical company [surplus-inter.com]
Safety Operating Guide
Proper Disposal of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride are critical for ensuring personnel safety and environmental protection within research and development settings. As a halogenated organic compound, this substance requires specific handling procedures to mitigate risks and adhere to regulatory standards.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a fundamental aspect of laboratory safety. This compound, a member of the halogenated organic compound family, must be disposed of through incineration by a licensed hazardous waste facility. It is imperative that this waste stream is not mixed with non-halogenated organic waste, as this can lead to increased disposal costs and potential environmental hazards.[1][2][3][4][5][6] Furthermore, this chemical should never be disposed of down the drain or released into the environment.
Immediate Safety and Operational Plan
Prior to handling this compound, it is crucial to consult the material's Safety Data Sheet (SDS) for specific information on hazards and personal protective equipment (PPE). Standard laboratory practice for handling this compound includes the use of safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated area or a chemical fume hood.
In the event of a small spill, the material should be absorbed with an inert dry material and placed in an appropriate, sealed container for disposal as hazardous waste. For larger spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the proper disposal of this compound and its associated waste.
-
Segregation: At the point of generation, meticulously separate waste containing this compound from all other waste streams. This includes segregation from non-halogenated organic solvents, aqueous waste, solid waste, and sharps.[1][2][4][5][6][7]
-
Container Selection: Use only designated, compatible, and properly sealed containers for the collection of halogenated organic waste. These containers are typically provided by your institution's EHS department and are designed to prevent leaks and vapor release.[2][6][7][8][9]
-
Labeling: Immediately upon adding the first volume of waste, affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components in the waste mixture with their approximate concentrations or volumes.[1][2][9]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2]
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department. Do not overfill containers; a headspace of at least 10% should be left to allow for expansion.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key operational parameters for its handling and disposal.
| Parameter | Specification | Rationale |
| Waste Category | Halogenated Organic Waste | Contains a chlorinated compound.[4] |
| Container Type | UN-approved, chemically compatible, sealed container | Prevents leaks, spills, and vapor exposure.[6][8] |
| Labeling Requirement | "Hazardous Waste" with full chemical names and concentrations | Ensures proper identification and safe handling.[1][2][9] |
| Segregation | Separate from non-halogenated, aqueous, and solid waste | Reduces disposal costs and prevents dangerous reactions.[1][2][5][7] |
| Primary Disposal Method | Incineration | The standard and required method for halogenated organic compounds.[4][6] |
Experimental Protocols
As the standard and required disposal method for this compound is incineration by a licensed facility, there are no laboratory-scale experimental protocols for its deactivation or neutralization that are recommended or permitted. The primary "protocol" for laboratory personnel is the strict adherence to the segregation, containment, and labeling procedures outlined above.
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride (CAS No. 41052-94-2). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The following tables summarize the hazards and the recommended personal protective equipment.
Table 1: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet.[2]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves. Nitrile rubber gloves (minimum 5-mil thickness) are recommended for splash protection.[3] For prolonged contact, consider heavier-duty gloves such as butyl rubber. Always inspect gloves for degradation or punctures before use.[4] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[1] Ensure full coverage of arms and legs. Do not wear shorts or open-toed shoes in the laboratory.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6][7] If engineering controls are insufficient or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (e.g., N95) is recommended.[8][9][10][11] |
Safe Handling Protocol: A Step-by-Step Guide
The following protocol outlines the safe handling of this compound from receipt to disposal. This procedure should be incorporated into your laboratory's standard operating procedures (SOPs).
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Step 2: Preparation and Handling
-
All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as specified in Table 2.
Step 3: Weighing and Solution Preparation
-
When weighing the solid, use a balance within the fume hood or a ventilated balance enclosure.
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing.
-
Use appropriate glassware and ensure it is free from cracks or defects.
Step 4: Experimental Use
-
Conduct all experimental procedures involving this chemical within a fume hood.[7]
-
Avoid generating dust or aerosols.
-
Keep containers closed when not in use.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous waste. This compound is a halogenated organic material and should be segregated into a designated, labeled waste container for chlorinated organic waste.[12] Do not mix with non-halogenated waste. |
| Contaminated Materials (PPE, paper towels, etc.) | Place in a sealed, labeled container and dispose of as hazardous chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Table 4: Emergency Response
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. |
By adhering to these safety protocols, researchers can minimize the risks associated with the handling of this compound and maintain a safe laboratory environment.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. 3m.com [3m.com]
- 9. bestsafetyequipments.com [bestsafetyequipments.com]
- 10. Respiratory Protection Buying Guide — MSC Industrial Supply Co. [mscdirect.com]
- 11. coopersafety.com [coopersafety.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
